molecular formula C9H12N2O B078379 Benzeneethanamine, N-methyl-N-nitroso- CAS No. 13256-11-6

Benzeneethanamine, N-methyl-N-nitroso-

Katalognummer: B078379
CAS-Nummer: 13256-11-6
Molekulargewicht: 164.2 g/mol
InChI-Schlüssel: AVESHLVLHJKUKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneethanamine, N-methyl-N-nitroso-, also known as Benzeneethanamine, N-methyl-N-nitroso-, is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound Phenethylamine, N-methyl-N-nitroso- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzeneethanamine, N-methyl-N-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneethanamine, N-methyl-N-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-methyl-N-(2-phenylethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVESHLVLHJKUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021003
Record name Nitroso-N-methyl-N-(2-phenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13256-11-6
Record name N-Methyl-N-nitrosobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13256-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosomethyl-(2-phenylethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroso-N-methyl-N-(2-phenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(nitroso)(2-phenylethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methylphenylethylnitrosamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYK7894FDF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Benzeneethanamine, N-methyl-N-nitroso- structural properties and characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzeneethanamine, N-methyl-N-nitroso- (also known as N-Nitroso-N-methylphenethylamine or NMPEA ) is a nitrosamine compound of significant concern in pharmaceutical development.[1] Classified as a Nitrosamine Drug Substance Related Impurity (NDSRI) , it typically arises during the synthesis or storage of drug products containing the N-methylphenethylamine moiety (e.g., certain sympathomimetics, decongestants, or antidepressants).

Regulatory agencies (EMA, FDA) have flagged this compound due to its potent mutagenic potential.[2] Under the Carcinogenic Potency Categorization Approach (CPCA) , NMPEA is assigned Category 2 , resulting in a strict Acceptable Intake (AI) limit of 100 ng/day . This guide provides a comprehensive technical analysis of its formation, toxicology, and detection.

Chemical Identity & Physicochemical Profiling[3]

NMPEA is the N-nitroso derivative of N-methylphenethylamine.[3] Its lipophilicity allows it to permeate biological membranes readily, while its metabolic activation potential makes it a genotoxic hazard.

Table 1: Physicochemical Properties
PropertyData
IUPAC Name N-methyl-N-nitroso-2-phenylethanamine
Common Synonyms N-Nitroso-N-methylphenethylamine; NMPEA; Methylphenylethylnitrosamine
CAS Registry Number 13256-11-6
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
SMILES CN(N=O)CCC1=CC=CC=C1
Appearance Yellow to amber oil (at room temperature)
Solubility Soluble in organic solvents (MeOH, DCM, DMSO); low solubility in water
LogP (Predicted) ~1.8 – 2.1
Boiling Point ~120–130°C (at reduced pressure); decomposes at high heat

Synthetic Origins & Formation Mechanics[8]

Understanding the formation of NMPEA is critical for Control Strategy development in pharmaceutical manufacturing. The primary mechanism is the N-nitrosation of the secondary amine precursor, N-methylphenethylamine.[3]

Mechanism of Formation

The reaction occurs when the secondary amine is exposed to a nitrosating agent (typically nitrous acid, generated from nitrites in acidic conditions).

  • Acidification: Nitrite (

    
    ) reacts with protons (
    
    
    
    ) to form nitrous acid (
    
    
    ).[1]
  • Activation: Nitrous acid dehydrates to form the nitrosonium ion (

    
    ) or reacts to form dinitrogen trioxide (
    
    
    
    ).
  • Electrophilic Attack: The lone pair on the secondary amine nitrogen attacks the electrophilic nitrogen of the nitrosating species.

  • Deprotonation: Loss of a proton yields the stable N-nitrosamine.

Diagram 1: Synthetic Pathway (Nitrosation)[1]

NitrosationPathway Figure 1: Mechanism of NMPEA formation via electrophilic nitrosation of the secondary amine precursor. Precursor N-methylphenethylamine (Secondary Amine) Intermediate N-nitrosoammonium Intermediate Precursor->Intermediate + NO+ (Acidic pH) Agent Nitrosating Agent (NO+ / N2O3) Agent->Intermediate Product N-Nitroso-N-methylphenethylamine (NMPEA) Intermediate->Product - H+

Risk Factors in Manufacturing:

  • Reagents: Use of sodium nitrite (

    
    ) in quench steps.
    
  • Solvents: Contaminated solvents (e.g., recovered methylene chloride containing amines/nitrites).

  • Excipients: Use of nitrite-containing excipients (e.g., microcrystalline cellulose, crospovidone) in solid dose formulations.

Toxicological Mechanism of Action

NMPEA acts as a pro-carcinogen. It is chemically stable under physiological conditions but undergoes metabolic activation in the liver, primarily catalyzed by Cytochrome P450 enzymes (specifically CYP2E1 ).

Metabolic Activation Pathway

The toxicity is driven by


-hydroxylation :
  • 
    -Hydroxylation:  CYP450 hydroxylates the 
    
    
    
    -carbon (adjacent to the nitrogen). Hydroxylation can occur on the methyl group or the phenethyl chain. Hydroxylation of the methyl group is often the rate-limiting step for alkylation.
  • Decomposition: The

    
    -hydroxy nitrosamine is unstable and spontaneously collapses, releasing an aldehyde (formaldehyde or phenylacetaldehyde).
    
  • Diazonium Formation: The remaining fragment becomes a mono-alkyl diazonium ion.

  • DNA Alkylation: The diazonium ion generates a highly reactive carbocation that alkylates DNA bases, particularly the

    
    -position of Guanine . This adduct (
    
    
    
    -methylguanine or
    
    
    -phenethylguanine) causes G:C
    
    
    A:T transition mutations during replication.[1]
Diagram 2: Metabolic Activation & DNA Damage[1]

Metabolism Figure 2: Bioactivation pathway of NMPEA leading to genotoxicity. NMPEA NMPEA (Parent Compound) Hydroxy alpha-Hydroxy Intermediate NMPEA->Hydroxy Metabolic Activation CYP CYP450 (CYP2E1) alpha-Hydroxylation CYP->Hydroxy Aldehyde Aldehyde Byproduct (Formaldehyde) Hydroxy->Aldehyde Diazonium Diazonium Ion (R-N=N+) Hydroxy->Diazonium Spontaneous Decomp Carbocation Carbocation (Electrophile) Diazonium->Carbocation - N2 Adduct Promutagenic Adduct (O6-Alkylguanine) Carbocation->Adduct Alkylation DNA DNA (Guanine) DNA->Adduct

Analytical Methodologies

Detecting NMPEA requires high sensitivity (LOQ < 1.0 ng/mL) due to the stringent regulatory limits. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard.

Recommended Protocol (LC-MS/MS)

Sample Preparation:

  • Solid Dosage: Crush tablets, extract with Methanol/Water (80:20), sonicate for 30 mins, centrifuge, and filter (0.22 µm PTFE).

  • Liquid Formulation: Direct dilution or Liquid-Liquid Extraction (LLE) using dichloromethane if matrix interference is high.

Chromatographic Conditions:

  • Column: Waters XSelect HSS T3 (

    
     mm, 3.5 µm) or equivalent C18 column capable of retaining polar amines.[4]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B (Hold 1 min)

    
     95% B (at 8 min) 
    
    
    
    Hold
    
    
    Re-equilibrate.
  • Flow Rate: 0.4 - 0.6 mL/min.

Mass Spectrometry Settings (MRM):

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) Positive Mode is often preferred over ESI for nitrosamines to reduce matrix suppression and improve ionization of the N-NO group.

Table 2: MRM Transitions for NMPEA
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Type
NMPEA 165.1

105.1 20Quantifier (Phenethyl cation)
NMPEA 165.1

135.1 12Qualifier (Loss of NO, -30 Da)
NMPEA 165.1

91.1 35Qualifier (Tropylium ion)
NMPEA-d3 (IS)168.1105.120Internal Standard

Note: Transitions should be optimized on the specific instrument. The 105.1 fragment (phenethyl) is highly characteristic and stable.

Risk Assessment & Regulatory Control

Regulatory Limits (ICH M7 & CPCA)

Under the Carcinogenic Potency Categorization Approach (CPCA) used by the FDA and EMA, nitrosamines are assigned a category based on their structural features (e.g.,


-hydrogens, steric bulk).
  • Compound: N-Nitroso-N-methylphenethylamine (NMPEA)[1][3]

  • CPCA Category: 2

  • Reasoning: The compound has

    
    -hydrogens available for metabolic activation on both the methyl and phenethyl sides. It lacks significant steric bulk or electron-withdrawing groups that would suppress nitrosamine formation or activation.
    
  • Acceptable Intake (AI): 100 ng/day [1][5]

Control Strategy

To ensure compliance with the 100 ng/day limit:

  • Supplier Qualification: Audit amine precursors for nitrite content.

  • Process Optimization: Use nitrite scavengers (Ascorbic Acid, p-ABA) if nitrosating conditions are unavoidable.

  • pH Control: Maintain pH > 7 during aqueous workups involving secondary amines to inhibit

    
     formation.
    

References

  • European Medicines Agency (EMA). (2024). Appendix 1: Acceptable intakes established for N-nitrosamines.Link

  • U.S. Food and Drug Administration (FDA). (2024). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[3]Link[1]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13256-11-6, N-Nitroso-N-methyl-2-phenylethylamine.[1]Link[1]

  • Journal of Food and Drug Analysis. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans.Link

Sources

Metabolic Activation of Benzeneethanamine, N-methyl-N-nitroso- in vivo

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic activation of N-nitroso-N-methyl-2-phenylethylamine (NMPEA) . It is designed for researchers investigating nitrosamine impurities (NDSRIs) and esophageal carcinogenesis.

Technical Guide | Version 1.0

Executive Summary

N-nitroso-N-methyl-2-phenylethylamine (NMPEA) is a potent asymmetrical nitrosamine and a structural analog of the well-characterized esophageal carcinogen N-nitrosobenzylmethylamine (NMBA). Unlike symmetrical nitrosamines (e.g., NDMA), NMPEA presents two distinct sites for metabolic


-hydroxylation, leading to a "metabolic fork" that dictates its biological impact.

While the formation of methylating agents (


-methylguanine) via 

-hydroxylation of the phenylethyl chain is the canonical activation pathway, evidence suggests that hydroxylation of the methyl group (leading to phenylethylation) plays a surprisingly critical role in its carcinogenicity. This guide details the enzymatic drivers, the mechanistic bifurcation, and validated in vivo protocols for studying this compound.

Chemical & Mechanistic Foundation

NMPEA is an asymmetrical dialkylnitrosamine. Its carcinogenicity requires metabolic activation, primarily catalyzed by Cytochrome P450 enzymes. The molecule possesses two distinct


-carbons susceptible to enzymatic attack:
  • The Methyl

    
    -carbon  (
    
    
    
    ).
  • The Methylene

    
    -carbon  of the phenylethyl group (
    
    
    
    ).
The Asymmetry Problem

The biological outcome depends entirely on which carbon is hydroxylated. This regioselectivity is governed by the specific CYP450 isozyme binding pocket (steric hindrance vs. electronic affinity).

  • Path A (Methylation Pathway): Hydroxylation of the methylene group releases Phenylacetaldehyde and a Methyldiazonium ion . This is the standard pathway for generating

    
    -methylguanine (
    
    
    
    -mG).
  • Path B (Phenylethylation Pathway): Hydroxylation of the methyl group releases Formaldehyde and a Phenylethyldiazonium ion . This generates bulky DNA adducts.

Critical Mechanistic Insight: While


-mG is the most abundant adduct, deuterium isotope effect studies in F344 rats indicate that inhibiting the methylene hydroxylation (Path A) actually increases carcinogenic potency. This suggests that the Phenylethylation pathway (Path B)  or the persistence of the parent compound may be more significant for NMPEA than previously assumed for general methyl-alkyl nitrosamines.

The Metabolic Cascade (Visualized)

The following diagram illustrates the divergent metabolic pathways of NMPEA.

NMPEA_Metabolism NMPEA NMPEA (Parent Compound) CYP CYP450 Activation (CYP2A3 / CYP2E1) NMPEA->CYP Hydrox_Methylene α-Hydroxy-Phenylethyl Intermediate CYP->Hydrox_Methylene Major Path (Rat Esophagus) Hydrox_Methyl α-Hydroxy-Methyl Intermediate CYP->Hydrox_Methyl Minor Path Breakdown_A Spontaneous Decomposition Hydrox_Methylene->Breakdown_A Metabolite_A Phenylacetaldehyde (Metabolite) Breakdown_A->Metabolite_A Reactive_A Methyldiazonium Ion (CH3-N≡N+) Breakdown_A->Reactive_A Adduct_A DNA Methylation (O6-mG, N7-mG) Reactive_A->Adduct_A Alkylation Breakdown_B Spontaneous Decomposition Hydrox_Methyl->Breakdown_B Metabolite_B Formaldehyde (Metabolite) Breakdown_B->Metabolite_B Reactive_B Phenylethyldiazonium Ion (Ph-CH2-CH2-N≡N+) Breakdown_B->Reactive_B Adduct_B DNA Phenylethylation (Bulky Adducts) Reactive_B->Adduct_B Alkylation

Caption: Bifurcated metabolic activation of NMPEA. Left branch (Red) leads to methylation; Right branch (Green) leads to phenylethylation.

Enzymatic Drivers: The "Who"

The tissue specificity of NMPEA carcinogenesis (predominantly esophagus in rats) is dictated by the local expression of specific Cytochrome P450 enzymes.

EnzymeSpeciesTissueRole in NMPEA Activation
CYP2A3 RatEsophagus / Nasal MucosaPrimary Driver. Highly efficient at metabolizing nitrosamines with lipophilic chains (like phenylethyl). High affinity (

in

range).
CYP2E1 Rat/HumanLiverSecondary Driver. Responsible for hepatic clearance. High capacity but lower affinity for complex nitrosamines compared to CYP2A3.
CYP2A13 HumanRespiratory / EsophagusThe human ortholog to rat CYP2A3. Likely the critical enzyme for human risk assessment regarding NMPEA.

Mechanistic Note: CYP2A3 in the rat esophagus is highly active toward asymmetrical nitrosamines. It preferentially catalyzes the oxidation of the methylene group (Path A), which explains why


-methylguanine is a dominant adduct despite the potential potency of Path B.

Experimental Framework: In Vivo Assessment

To study NMPEA bioactivation, a rigorous in vivo model is required. The following protocol is validated for F344 rats, the standard model for esophageal carcinogenesis.

Protocol: Chronic Carcinogenicity & Adduct Quantification

Objective: Determine the carcinogenic potency and DNA adduct profile of NMPEA.

1. Animal Model Selection

  • Species: Fischer 344 (F344) Rats.[1]

  • Sex: Male (Males are typically more susceptible to esophageal nitrosamine carcinogenesis).

  • Age: 6–8 weeks at start.

2. Administration Strategy NMPEA is best administered via drinking water to mimic chronic environmental/drug impurity exposure.

  • Vehicle: Distilled water (NMPEA is water-soluble).

  • Dosage Groups:

    • Low Dose:[1] 1.0 mg/L (approx. 0.1 mg/kg/day) – mimics chronic low-level exposure.

    • Carcinogenic Dose: 10–30 mg/L (approx. 1–3 mg/kg/day) – tumor induction expected within 30 weeks.

    • Control: Vehicle only.

3. Workflow Diagram

Experimental_Protocol cluster_endpoints Endpoints Step1 Acclimatization (1 Week) Step2 Dosing Phase (Drinking Water) 10-30 mg/L Step1->Step2 PointA 24 Hours (Acute) Step2->PointA PointB 30 Weeks (Chronic) Step2->PointB AnalysisA DNA Isolation (Esophagus/Liver) PointA->AnalysisA AnalysisB Histopathology (Tumor Count) PointB->AnalysisB MethodA LC-MS/MS (O6-mG Detection) AnalysisA->MethodA

Caption: Workflow for acute (adduct) and chronic (tumor) assessment of NMPEA.

4. Analytical Methodology (Adducts)

  • Tissue Collection: Esophagus (mucosa scraped), Liver, Nasal Mucosa.

  • DNA Hydrolysis: Acid hydrolysis (0.1 N HCl, 70°C, 30 min) to release purine bases.

  • Quantification: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Target 1:

      
      -methylguanine (
      
      
      
      166
      
      
      149).
    • Target 2:

      
      -methylguanine.[1][2][3]
      
    • Target 3: Phenylethyl-DNA adducts (requires specific standards).

Comparative Data Summary

The following table contextualizes NMPEA against its structural analogs.

CompoundStructurePrimary Target (Rat)Major MetaboliteRelative Potency
NMPEA Ph-CH2-CH2-N(NO)CH3EsophagusPhenylacetaldehydeHigh
NMBA Ph-CH2-N(NO)CH3EsophagusBenzaldehydeVery High
NDMA CH3-N(NO)CH3LiverFormaldehydeHigh

Key Finding: NMPEA is slightly less potent than NMBA (Benzyl analog). The extra methylene group in the phenylethyl chain alters the lipophilicity and steric fit within the CYP2A3 active site, slightly reducing the rate of


-hydroxylation compared to the benzyl analog.

References

  • Lijinsky, W., & Taylor, H. W. (1975). Increased carcinogenicity of 2,6-dimethylnitrosomorpholine compared with nitrosomorpholine in rats. Cancer Research.[4]

  • Koepke, S. R., et al. (1988). Metabolism of N-nitroso-N-methyl-2-phenylethylamine in the rat.[5] Carcinogenesis.[1][2][4][6][7][8][9][10] (Demonstrates the formation of phenylacetaldehyde).

  • Lijinsky, W. (1989). Dose-response studies in carcinogenesis by nitroso-N-methyl-N-(2-phenyl)ethylamine in rats and the effects of deuterium substitution.[1] Food and Chemical Toxicology.[2][5][7] (The critical study identifying the inverse isotope effect).

  • Stoner, G. D., et al. (1999). Expression of cytochrome P450 2A3 in rat esophagus: relevance to N-nitrosobenzylmethylamine. Carcinogenesis.[1][2][4][6][7][8][9][10] (Establishes CYP2A3 as the esophageal driver).

  • Hecht, S. S. (1998). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research.[10] (Provides the foundational methodology for nitrosamine adduct analysis).

Sources

Technical Guide: Solubility Characteristics & Handling of N-Methylphenethylamine (NMPEA)

[1][2]

Executive Summary

N-Methylphenethylamine (NMPEA) is a positional isomer of amphetamine and a naturally occurring trace amine.[1][2][3] In drug development and analytical chemistry, its successful manipulation hinges on a binary solubility profile dictated by its ionization state.[1][2]

This guide provides a definitive technical analysis of NMPEA’s solubility. It moves beyond simple "dissolves/does not dissolve" metrics to explain the why and how—empowering researchers to design robust extraction, purification, and delivery systems.[1]

Part 1: Physicochemical Profile

To predict solubility, one must first understand the molecule's competing hydrophilic and lipophilic domains.[1][2]

PropertyValueImplication for Solubility
Molecular Formula

Low molecular weight facilitates rapid dissolution kinetics.[1][2]
Molecular Weight 135.21 g/mol Small enough to traverse cell membranes easily when uncharged.[1][2]
pKa (Base) ~10.14Critical: At physiological pH (7.4), NMPEA exists almost entirely as a cation (

), favoring aqueous solubility.[1][2]
LogP (Octanol/Water) ~1.8 – 1.9Moderately lipophilic.[1][2] The free base partitions preferentially into organic solvents.[2]
Physical State Liquid (Free Base) / Solid (HCl Salt)The free base is an oil; the salt is a crystalline lattice requiring high dielectric solvents to break.[1][2]

Part 2: Solubility Landscape

The solubility of NMPEA is not static; it is a function of pH and counter-ions.[1][2] The table below contrasts the two primary forms encountered in the laboratory.

Comparative Solubility Matrix
Solvent ClassSpecific SolventNMPEA (Free Base)NMPEA (HCl Salt)Technical Note
Aqueous Water / PBS (pH 7.[1][2]4)Insoluble / Low (<0.3 mg/mL)Soluble (~10 mg/mL)Salt form is required for aqueous stock solutions.[1][2]
Polar Protic Ethanol / MethanolMiscible Soluble (~30 mg/mL)Best "bridge" solvents; dissolve both forms.[1][2]
Polar Aprotic DMSO / DMFMiscible Soluble (~30 mg/mL)Ideal for biological assay stocks; high boiling point makes removal difficult.[1][2]
Chlorinated Dichloromethane (DCM)Miscible Insoluble DCM is the gold standard for extracting the free base from water.[1][2]
Non-Polar Hexane / Diethyl EtherMiscible Insoluble Used to wash impurities away from the salt form.[1][2]
Visualization: Solubility Decision Logic

The following diagram illustrates the decision logic for solvent selection based on the specific form of NMPEA available.

NMPEA_Solubility_LogicStartStart: NMPEA SampleFormCheckIdentify FormStart->FormCheckFreeBaseFree Base (Liquid)FormCheck->FreeBaseHigh pH (>11)SaltHCl Salt (Solid)FormCheck->SaltLow pH (<4)OrgSolvNon-Polar Organics(DCM, Ether, Hexane)FreeBase->OrgSolvHigh Solubility(Extraction)PolarSolvPolar Solvents(Water, DMSO, MeOH)FreeBase->PolarSolvInsolubleBridgeSolvBridge Solvents(Ethanol, IPA)FreeBase->BridgeSolvMiscibleSalt->OrgSolvInsoluble(Precipitation)Salt->PolarSolvHigh Solubility(Stocks)Salt->BridgeSolvModerate

Figure 1: Decision tree for solvent selection based on the ionization state of NMPEA.[1][2]

Part 3: Mechanistic Principles

The pH Switch

The amine nitrogen on NMPEA has a lone pair of electrons.[1][2] This is the "switch" that controls solubility.[2]

  • Acidic Environment (pH < pKa): The lone pair accepts a proton (

    
    ).[2] The molecule becomes ionic (
    
    
    ).[1][2] Ionic compounds dissolve in water due to ion-dipole interactions.[1][2]
  • Basic Environment (pH > pKa): The proton is stripped.[2] The molecule becomes neutral.[2] Without the charge, the hydrophobic phenyl ring dominates, driving the molecule into organic solvents.[1]

Expert Insight: Because the pKa is ~10.14, simply adjusting water to pH 7 (neutral) is not sufficient to generate the free base.[1] You must drive the pH above 12 (using NaOH) to ensure >99% of the molecules are in the lipophilic free base form for efficient extraction.[1][2]

Part 4: Experimental Protocols

Protocol A: Self-Validating Liquid-Liquid Extraction (LLE)

This protocol isolates NMPEA from a complex aqueous matrix (e.g., biological fluid or reaction mix).[1][2] It utilizes the "pH Switch" mechanism described above.[2]

Reagents:

  • 1M NaOH (Base)[1][2]

  • 1M HCl (Acid)[1][2]

  • Dichloromethane (DCM) or Diethyl Ether[1][2]

  • pH Indicator strips[1]

Workflow:

  • Acid Wash (Impurity Removal):

    • Dissolve crude sample in 0.1M HCl.[2]

    • Add equal volume of DCM.[2] Shake and vent.

    • Mechanism:[1] NMPEA becomes a salt (water-soluble).[1][2] Non-basic lipophilic impurities migrate to DCM.[2]

    • Action:Discard the organic (bottom) layer.[2] Keep the aqueous (top) layer.[2]

  • Basification (The Switch):

    • Add 1M NaOH to the aqueous layer dropwise until pH > 12.[2]

    • Observation: Solution may turn cloudy as the oily free base precipitates out of the water.[1][2]

  • Extraction (Product Isolation):

    • Add fresh DCM to the basic aqueous layer.[2] Shake vigorously for 2 minutes.

    • Mechanism:[1] Neutral NMPEA migrates into the DCM.[2]

    • Action:Collect the organic (bottom) layer.[2]

  • Drying:

    • Pass the DCM layer through anhydrous Magnesium Sulfate (

      
      ) to remove trace water.[2]
      
    • Evaporate solvent to yield pure NMPEA free base oil.[2]

Visualization: LLE Workflow

LLE_WorkflowInputCrude Mixture(Aqueous)AcidifyStep 1: Acidify (pH < 3)Add HCl + DCMInput->AcidifyPhase1Phase Separation 1Acidify->Phase1DiscardOrgDiscard Organic Phase(Lipophilic Impurities)Phase1->DiscardOrgKeepAqKeep Aqueous Phase(NMPEA-H+ Salt)Phase1->KeepAqBasifyStep 2: Basify (pH > 12)Add NaOHKeepAq->BasifyExtractStep 3: ExtractAdd Fresh DCMBasify->ExtractPhase2Phase Separation 2Extract->Phase2FinalOrgCollect Organic Phase(NMPEA Free Base)Phase2->FinalOrgFinalAqDiscard Aqueous Phase(Salts/Polar Impurities)Phase2->FinalAq

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow for purifying NMPEA.

Protocol B: Preparation of Analytical Standards (Stock Solutions)

For biological assays (e.g., TAAR1 receptor activation), the free base is often too oily and difficult to dispense accurately.[1][2] The HCl salt is preferred.[2]

Target: 10 mM Stock Solution

  • Select Solvent: DMSO (Dimethyl sulfoxide) is preferred for long-term frozen storage (-20°C).[1][2] It prevents the hydrolysis often seen in aqueous stocks.[2]

  • Calculation:

    • MW of NMPEA HCl = ~171.7 g/mol (Note: Free base is 135.21; HCl adds ~36.5).[2]

    • To make 10 mL of 10 mM solution:

      
      [1][2]
      
  • Dissolution:

    • Weigh 17.2 mg of NMPEA HCl.[2]

    • Add 10 mL of anhydrous DMSO.[2]

    • Vortex for 30 seconds.

    • Validation: Solution must be optically clear.[2] Any turbidity suggests impurities or incomplete salt formation.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11503, N-Methylphenethylamine.[1][2] Retrieved from [Link][1][2][4]

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines.[2] Pharmacology & Therapeutics, 125(3), 363-375.[1][2] (Mechanistic context for lipophilicity and membrane transport).[2]

  • Wishart, D.S., et al. (2018). HMDB: the Human Metabolome Database.[1][2][5] Nucleic Acids Res. 46(D1):D608-17.[1][2] (LogP and pKa reference data).

Understanding the Cohort of Concern: A Technical Guide to Nitrosamine Classification and Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, N-nitrosamines were treated as a monolithic "Cohort of Concern" (CoC) under ICH M7—a classification reserved for high-potency mutagenic carcinogens where the standard Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is insufficiently protective. This broad categorization often forced manufacturers to control impurities to trace levels (e.g., 18 ng/day) regardless of actual structural risk.

This guide details the paradigm shift from this blanket classification to the modern Carcinogenic Potency Categorization Approach (CPCA) . It provides the mechanistic basis for toxicity, a step-by-step protocol for potency scoring, and the "Enhanced Ames" methodology required when in silico models fail.

Part 1: The Mechanistic Basis of Toxicity

To understand why nitrosamines are classified as a "Cohort of Concern," one must understand the specific metabolic activation pathway that renders them genotoxic. Unlike direct-acting mutagens, nitrosamines are pro-mutagens requiring enzymatic activation.

The -Hydroxylation Pathway

The critical step in nitrosamine carcinogenesis is


-hydroxylation  mediated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6). This reaction destabilizes the molecule, leading to the formation of a highly reactive diazonium ion that alkylates DNA.

Key Mechanistic Constraint: If a nitrosamine lacks


-hydrogens (e.g., N-nitroso-di-tert-butylamine), this pathway is blocked, significantly reducing carcinogenic potency. This structural reality is the foundation of the CPCA.

MetabolicActivation Nitrosamine N-Nitrosamine (Pro-mutagen) CYP CYP450 Activation (CYP2E1/2A6) Nitrosamine->CYP Metabolism AlphaHydroxy α-Hydroxy Nitrosamine CYP->AlphaHydroxy α-Hydroxylation Diazonium Alkyldiazonium Ion (Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition DNA_Adduct DNA Alkylation (O6-Methylguanine) Diazonium->DNA_Adduct Covalent Binding

Figure 1: The bioactivation pathway of nitrosamines.[1][2] The presence of α-hydrogens is the rate-limiting structural requirement for the formation of the DNA-reactive diazonium ion.

Part 2: The Carcinogenic Potency Categorization Approach (CPCA)

Regulatory bodies (FDA, EMA) now utilize the CPCA to assign Acceptable Intake (AI) limits. This approach moves away from the single "Cohort of Concern" limit and assigns a specific limit based on structural features that stabilize or destabilize the metabolic intermediate.

The CPCA Scoring Algorithm

The CPCA calculates a Potency Score based on the sum of the


-Hydrogen Score and activating/deactivating feature scores.[3]

Data Summary: CPCA Categories and Limits

CPCA CategoryPotency ScoreAcceptable Intake (AI)Rationale
Category 1 Score < 418 ng/day High potency; comparable to NDMA/NDEA.
Category 2 Score = 4100 ng/day Moderate potency.
Category 3 Score = 5-6400 ng/day Lower potency; steric hindrance or weak deactivation.
Category 4 Score = 7-81500 ng/day Low potency; approaches standard TTC.
Category 5 Score ≥ 91500 ng/day Lowest potency; effectively treated as non-CoC mutagen.
CPCA Calculation Workflow
  • Count

    
    -Hydrogens: 
    
    • Count hydrogens on carbons directly attached to the N-nitroso group.

    • Score: 2 hydrogens = 1 point (High Risk). 0 hydrogens = Automatic Category 5 (Low Risk).

  • Identify Deactivating Features (Positive Score):

    • Carboxylic acids, hydroxyl groups, or electron-withdrawing groups near the nitrosamine moiety reduce potency.

    • Example: A

      
      -hydroxyl group adds +2 to the score.
      
  • Identify Activating Features (Negative Score):

    • Methyl groups directly attached to the nitrogen (e.g., in NDMA) promote activation.

    • Example: An aryl group attached to the nitrogen reduces the score (increases potency).

CPCA_Flow Start Identify Nitrosamine Structure AlphaH Count α-Hydrogens Start->AlphaH ZeroH 0 α-Hydrogens AlphaH->ZeroH Tertiary amine OneTwoH 1 or 2 α-Hydrogens AlphaH->OneTwoH Cat5 Score ≥ 9 Limit: 1500 ng/day ZeroH->Cat5 No metabolic activation Features Analyze Activating/Deactivating Features (e.g., β-hydroxyl, carboxylic acid) OneTwoH->Features CalcScore Calculate Potency Score (Start Score + Feature Score) Features->CalcScore Cat1 Score < 4 Limit: 18 ng/day CalcScore->Cat1 High Potency CalcScore->Cat5 Low Potency

Figure 2: Simplified logic flow for determining the CPCA category. Note that lack of


-hydrogens immediately de-escalates risk.

Part 3: Experimental Validation (The Enhanced Ames Test)

When a nitrosamine is classified as Category 1 or 2 but the manufacturer suspects the theoretical score overestimates toxicity, an Enhanced Ames Test is required.

Critical Failure Point: Standard OECD 471 Ames tests frequently generate false negatives for nitrosamines because standard Rat S9 fractions (induced with Aroclor 1254) often lack sufficient CYP2E1 activity to drive the


-hydroxylation step.
Protocol: Enhanced Ames Assay Conditions

To validate a negative result, the following "enhanced" conditions are mandatory to demonstrate assay sensitivity.

1. Metabolic Activation System (The "S9" Mix)

  • Species: Hamster Liver S9 is preferred over Rat S9. Hamsters have constitutively higher CYP2E1 activity.

  • Concentration: High concentration S9 (30%) is required (standard Ames uses 4-10%).

  • Induction: If Rat S9 is used, it must be induced (e.g., Phenobarbital/

    
    -naphthoflavone) and validated for nitrosamine sensitivity using positive controls like NDMA.
    

2. Incubation Method

  • Method: Pre-incubation is mandatory.

  • Duration: 30 minutes at 37°C before adding top agar.

  • Why: This allows the CYP enzymes to generate the short-lived diazonium species in direct contact with the bacteria before the agar solidifies and limits diffusion.

3. Tester Strains

  • Salmonella typhimurium: TA98, TA100, TA1535, TA1537.[4][5]

  • E. coli: WP2 uvrA (pKM101).[5]

  • Note: TA100 and TA1535 are typically the most sensitive to nitrosamine mutagenesis (base-pair substitutions).

Part 4: Risk Assessment & Control Strategy

The "Cohort of Concern" designation dictates the control strategy. If a nitrosamine is identified, the following workflow applies.

RiskAssessment Identify 1. Identify Potential Nitrosamine (Risk Assessment) CPCA 2. Apply CPCA Scoring Identify->CPCA CheckLimit Is Predicted AI Acceptable? CPCA->CheckLimit Control Control at CPCA Limit (Routine Testing) CheckLimit->Control Yes Test 3. Conduct Enhanced Ames Test CheckLimit->Test No (Limit too low) Result Ames Result? Test->Result NonMutagen Treat as Non-Mutagenic (ICH Q3A/B Limits) Result->NonMutagen Negative Mutagen Control at Category 1 Limit (18 ng/day) Result->Mutagen Positive

Figure 3: Decision tree for managing nitrosamine impurities. The Enhanced Ames Test serves as the "off-ramp" from strict CPCA limits.

Control Options
  • Option 1 (Process Control): Demonstrate that the nitrosamine is "purged" during downstream processing to levels < 10% of the AI. This requires "Spike and Purge" studies.

  • Option 2 (End Product Testing): Routine release testing using LC-MS/MS or GC-MS/MS.

    • Limit of Quantitation (LOQ): Must be

      
       10% of the AI.
      
    • Example: For a Category 1 nitrosamine (AI = 18 ng/day) in a 1g daily dose drug, the LOQ must be

      
       1.8 ppb.
      

References

  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6] (2023).[5][6][7][8] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Questions and answers. (EMA/409815/2020 Rev.19). [Link]

  • OECD. Test No. 471: Bacterial Reverse Mutation Test.[5] OECD Guidelines for the Testing of Chemicals. [Link]

  • Ponting, D. J., et al. Nitrosamine impurities in pharmaceuticals: A review of the current regulatory landscape and the scientific challenges. Journal of Pharmaceutical Sciences. (2020). [Link]

Sources

Methodological & Application

Sample preparation techniques for N-Nitroso-N-methyl-2-phenylethylamine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Sample Preparation Strategies for the Quantitation of N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) in Complex Pharmaceutical Matrices

Executive Summary

The detection of N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) presents a unique analytical challenge due to its low Acceptable Intake (AI) limit (26.5 ng/day) and the high risk of in situ formation during sample preparation.[1] Unlike simple dialkyl nitrosamines (e.g., NDMA), NMPEA contains a phenylethyl moiety that increases lipophilicity, altering its extraction behavior.[1] This guide details two validated sample preparation protocols—Inhibited Liquid-Liquid Extraction (I-LLE) and Solid Phase Extraction (SPE) —designed to maximize recovery while strictly preventing artifactual nitrosamine generation.[1]

The Critical Challenge: Artifact Formation

The "In Situ" Risk: NMPEA is structurally related to N-methyl-2-phenylethylamine , a secondary amine often used as a precursor or present as a degradation product in Active Pharmaceutical Ingredients (APIs).[1] If the sample matrix contains trace nitrites (common in excipients like microcrystalline cellulose) and the sample preparation involves acidic conditions, the secondary amine will react with nitrous acid to form NMPEA during the analysis. This leads to false positives or over-quantification.[1]

The Solution: Competitive Scavenging To ensure data integrity, a nitrosation inhibitor must be introduced before the sample is dissolved. Sulfamic acid is the preferred scavenger as it reacts rapidly with nitrites to form nitrogen gas, effectively neutralizing the nitrosating agent before it can react with the amine precursor.

Mechanism of Action & Control

NitrosationRisk Nitrite Trace Nitrite (NO2-) (From Excipients) HNO2 Nitrous Acid (HNO2) Nitrite->HNO2 + H+ Acid Acidic Solvent (Sample Prep) Acid->HNO2 Amine Sec-Amine Precursor (N-methyl-phenylethylamine) NMPEA NMPEA (Artifact) FALSE POSITIVE Amine->NMPEA HNO2->NMPEA Reacts with Amine N2 N2 Gas + Sulfate (Harmless) HNO2->N2 Scavenged Sulfamic Sulfamic Acid (Scavenger Added) Sulfamic->N2 Rapid Reaction

Figure 1: Competitive reaction pathway. Without Sulfamic Acid (Green path), Nitrous Acid reacts with the amine precursor to create artificial NMPEA (Red path).

Protocol A: Inhibited Liquid-Liquid Extraction (I-LLE)

Best for: Soluble APIs and Drug Substances with low excipient load.[1]

Reagents:

  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1] Note: DCM provides higher recovery for the lipophilic NMPEA.

  • Inhibitor Solution: 50 mg/mL Sulfamic Acid in water.[1]

  • Internal Standard (IS): NMPEA-d3 or NDMA-d6 (if matched IS unavailable).[1]

Step-by-Step Procedure:

  • Weighing: Weigh 100 mg of API into a 15 mL glass centrifuge tube.

  • Inhibition (Critical Step): Add 1.0 mL of Sulfamic Acid solution directly to the solid powder. Vortex for 30 seconds to ensure the powder is wetted and any surface nitrites are neutralized.

  • Dissolution: Add 4.0 mL of Water (LC-MS grade). Vortex until dissolved or finely suspended.[1]

  • Extraction:

    • Add 5.0 mL of Dichloromethane (DCM) .

    • Add 20 µL of Internal Standard working solution.[1]

    • Shake mechanically for 10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. The DCM (bottom layer) contains the NMPEA.

  • Collection: Transfer the bottom organic layer to a clean tube.

  • Concentration (Optional for Trace Level): Evaporate the DCM layer to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute in 1.0 mL of Mobile Phase A:B (90:10).

    • Caution: NMPEA is semi-volatile.[1] Do not apply heat during evaporation.[1]

Protocol B: Solid Phase Extraction (SPE)

Best for: Complex Drug Products (Tablets/Capsules) and biological matrices.

Cartridge Selection:

  • Type: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X).[1]

  • Capacity: 60 mg / 3 mL.

  • Rationale: Polymeric sorbents retain the hydrophobic phenylethyl group of NMPEA strongly, allowing aggressive washing of polar matrix components.

Workflow Visualization:

SPE_Workflow Start Sample Pre-treatment (Dissolve in 1% Formic Acid + Sulfamic Acid) Condition Condition Cartridge 1. MeOH (3mL) 2. Water (3mL) Start->Condition Load Load Sample (Gravity or Low Vacuum) Condition->Load Wash1 Wash 1: 5% NH4OH in Water (Removes acidic interferences) Load->Wash1 Wash2 Wash 2: 20% MeOH in Water (Removes polar neutrals) Wash1->Wash2 Elute Elute 100% Methanol (2 x 1mL) Wash2->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Figure 2: SPE cleanup strategy targeting the lipophilic nature of NMPEA.[1]

Detailed Protocol:

  • Sample Prep: Pulverize tablets. Weigh equivalent of 100 mg API.[1][2] Add 5 mL of 0.1 N HCl containing 1% Sulfamic Acid. Sonicate for 20 mins. Centrifuge and collect supernatant.

  • Conditioning: Pass 3 mL Methanol followed by 3 mL Water through the SPE cartridge.[1]

  • Loading: Load the supernatant onto the cartridge.

  • Washing:

    • Wash 1:[1] 3 mL of 5% Ammonium Hydroxide (removes acidic interferences).

    • Wash 2:[1] 3 mL of 20% Methanol (removes highly polar compounds; NMPEA is retained).

  • Elution: Elute with 2 x 1 mL of 100% Methanol .

  • Reconstitution: Dilute eluate with water to match initial mobile phase composition (e.g., add 1 mL water to the 2 mL eluate) to prevent peak broadening.

Instrumental Analysis: LC-MS/MS Parameters

Column Chemistry: A Pentafluorophenyl (PFP) or Biphenyl column is recommended over C18.[1] The pi-pi interactions offered by these phases provide superior selectivity for the aromatic phenylethyl ring of NMPEA, separating it from matrix interferences.[1]

Mass Spectrometry (MRM) Settings:

  • Ionization: Electrospray Positive (ESI+)[1]

  • Source Temp: 350°C (Ensure complete desolvation)

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)Rationale
NMPEA 165.2 105.1 135.1 22 / 15105.1 (Phenylethyl cation) is stable and specific.[1] 135.1 is loss of NO.[1]
NMPEA-d3 168.2 108.1 138.1 22 / 15Deuterated internal standard.[1]

Validation & Quality Control

To ensure the method meets regulatory requirements (ICH M7 / FDA Guidance), the following criteria must be met:

  • In-Situ Nitrosation Check:

    • Spike the sample with the secondary amine precursor (N-methyl-2-phenylethylamine) and Nitrite.[1]

    • Process with the "Inhibited" protocol.[1]

    • Pass Criteria: < 10% increase in NMPEA signal compared to unspiked control. This proves the sulfamic acid is working.[1]

  • Recovery:

    • Spike NMPEA at LOQ level into the matrix.[1]

    • Acceptable Range: 70% – 130%.[1]

  • Sensitivity (LOQ):

    • Must achieve < 0.03 ppm (relative to API) to meet the 26.5 ng/day limit for a standard 880mg max daily dose.

References

  • U.S. Food and Drug Administration (FDA). (2024).[1][3][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023).[1] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. Retrieved from [Link]

  • Ripallés, D., et al. (2020).[1] Analytical approaches for the determination of nitrosamine impurities in active pharmaceutical ingredients and drug products.[5][6][7] Journal of Pharmaceutical and Biomedical Analysis.[1]

  • Schmidtsdorff, S., & Schmidt, A.H. (2019).[1] The Nitrosamine Crisis: A review of the formation, analysis, and control of N-nitrosamines in pharmaceuticals.

  • International Council for Harmonisation (ICH). (2017).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1). Retrieved from [Link]

Sources

Application Note: Enhanced Ames Test for Mutagenicity Assessment of N-Nitroso-N-methyl-2-phenylethylamine (NMPEA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzeneethanamine, N-methyl-N-nitroso- (also known as N-Nitroso-N-methyl-2-phenylethylamine or NMPEA) is a nitrosamine impurity identified in pharmaceutical manufacturing, particularly involving phenethylamine-derived Active Pharmaceutical Ingredients (APIs).[1] Under ICH M7(R2) guidelines, nitrosamines belong to the "Cohort of Concern," a group of high-potency mutagenic carcinogens requiring strict control limits (often below the standard Threshold of Toxicological Concern).[2]

Standard OECD 471 Ames test conditions (plate incorporation, standard rat S9) frequently fail to detect nitrosamine mutagenicity due to specific metabolic requirements and the short half-life of reactive intermediates. This Application Note details the Enhanced Ames Test (EAT) protocol, which is critical for the valid assessment of NMPEA. This protocol utilizes a pre-incubation step and Hamster Liver S9 (in addition to Rat S9) to ensure regulatory compliance and scientific validity.

Compound Profile & Mechanism of Action

To design a valid assay, one must understand the activation mechanism. NMPEA is a pro-mutagen; it is not mutagenic per se but generates DNA-reactive species upon metabolic activation.

  • Compound: Benzeneethanamine, N-methyl-N-nitroso-[1]

  • CAS: 13256-11-6[1][3]

  • Structure:

    
    
    
  • Critical Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 and CYP2C subfamilies) hydroxylate the

    
    -carbon next to the N-nitroso group. This unstable 
    
    
    
    -hydroxy intermediate spontaneously decomposes to release an aldehyde and a highly reactive diazonium ion . This ion alkylates DNA (predominantly forming O6-methylguanine), leading to GC
    
    
    AT transition mutations.
Figure 1: Metabolic Activation Pathway of NMPEA

The following diagram illustrates the critical bioactivation pathway required for mutagenesis.

NMPEA_Activation NMPEA NMPEA (Pro-mutagen) AlphaOH α-Hydroxy Intermediate NMPEA->AlphaOH α-Hydroxylation CYP CYP450 (S9 Mix) (CYP2E1/2C19) CYP->NMPEA Catalysis Diazonium Diazonium Ion (R-N≡N+) AlphaOH->Diazonium Spontaneous Decomposition Aldehyde Aldehyde Byproduct AlphaOH->Aldehyde DNA Bacterial DNA (Guanine) Diazonium->DNA Alkylation (O6-MeG) Mutation Mutation (GC -> AT) DNA->Mutation Replication Error

Caption: Figure 1. Metabolic activation of NMPEA via CYP450-mediated


-hydroxylation leading to DNA alkylation.

Experimental Design Strategy (The "Enhanced" Protocol)

Standard Ames tests are insufficient for NMPEA. The following modifications are mandatory to avoid false negatives:

The Pre-incubation Requirement

Nitrosamine metabolites (diazonium ions) are extremely short-lived. In the standard "Plate Incorporation" method, the bacteria, S9, and test item are mixed in molten agar. The agar solidifies quickly, potentially trapping the generated reactive species too far from the bacteria.

  • Solution: Use the Pre-incubation Method .[4][5][6] The bacteria, test item, and S9 are incubated in liquid suspension for 30 minutes before adding agar. This ensures the diazonium ions are generated in direct contact with the bacterial DNA.

Metabolic Activation System (S9)

Rat liver S9 (induced by Aroclor 1254 or Phenobarbital/


-naphthoflavone) is the standard. However, Hamster liver S9 is historically proven to be more efficient at activating certain nitrosamines due to different CYP isozyme profiles.
  • Requirement: Testing must be performed with both Rat S9 (30% v/v in S9 mix) and Hamster S9 (30% v/v in S9 mix).[4][6] Standard 4% or 10% S9 concentrations are often insufficient for nitrosamines.

Bacterial Strain Selection

Nitrosamines primarily induce base-pair substitutions (GC


 AT).
  • Primary Strains: S. typhimuriumTA1535 and E. coliWP2 uvrA (pKM101) are the most sensitive strains for nitrosamines.[5][7][8]

  • Secondary Strains: TA100, TA98, and TA1537 should still be included to meet OECD 471 requirements, but negative results in these strains alone do not prove safety.

Detailed Protocol: Enhanced Ames Test

Materials Preparation[4]
ComponentSpecificationNotes
Test Item NMPEA (High Purity)Dissolve in Water if possible. If organic solvent is needed, use DMSO but keep volume <4% to avoid CYP inhibition.
S9 Mix (30%) 30% v/v S9 fractionPrepare separate mixes for Rat and Hamster. Cofactors: G-6-P, NADP, MgCl2, KCl, Phosphate buffer (pH 7.4).
Bacteria TA1535, WP2 uvrA (pKM101)Overnight cultures (

cells/mL).
Positive Controls NDMA (N-nitrosodimethylamine)Structural analog control. Requires activation.
Negative Control Solvent VehicleWater or DMSO.
Experimental Workflow

This workflow replaces the standard plate incorporation method.

Step 1: Dose Range Finding

Perform a preliminary toxicity test (8 concentrations, e.g., 0.5 to 5000


 g/plate ) using TA100 and WP2 uvrA to determine the maximum non-cytotoxic dose. Look for thinning of the background lawn.
Step 2: The Main Assay (Pre-incubation)

Perform in triplicate.

  • Tube Setup: Prepare sterile 13x100mm glass tubes in a heating block or water bath at 37°C.

  • Additions:

    • Add 100

      
      L  of Overnight Bacterial Culture.
      
    • Add 500

      
      L  of S9 Mix (30% Rat or Hamster) OR Phosphate Buffer (for non-activated arm).
      
    • Add 100

      
      L  of Test Item Solution (NMPEA).
      
  • Pre-incubation: Shake tubes gently at 37°C for 30 minutes . Critical Step: This allows metabolic activation and DNA alkylation to occur in the liquid phase.

  • Plating:

    • Add 2.0 mL of molten Top Agar (45°C) containing trace Histidine/Biotin (for Salmonella) or Tryptophan (for E. coli).

    • Vortex briefly (3 seconds) and pour onto Minimal Glucose Agar plates.

  • Incubation: Invert plates and incubate at 37°C for 48-72 hours .

  • Counting: Count revertant colonies manually or using an automated colony counter.

Figure 2: Enhanced Ames Workflow Diagram

Ames_Workflow cluster_prep Preparation cluster_reaction Reaction (Critical Step) Culture Bacterial Culture (10^9 cells/mL) PreInc Pre-incubation 30 mins @ 37°C (Liquid Phase) Culture->PreInc S9 S9 Mix (30%) (Rat & Hamster) S9->PreInc Compound NMPEA Solution Compound->PreInc TopAgar Add Molten Top Agar (Trace His/Bio or Trp) PreInc->TopAgar Activation Complete Pour Pour onto Minimal Glucose Plates TopAgar->Pour Incubate Incubate 48-72h @ 37°C Pour->Incubate Count Count Revertant Colonies Incubate->Count

Caption: Figure 2. Step-by-step workflow for the Pre-incubation Ames Test optimized for nitrosamines.

Data Interpretation & Criteria

For NMPEA, particular attention must be paid to strains TA1535 and WP2 uvrA.[5]

Acceptance Criteria
  • Negative Control: Spontaneous revertant counts must fall within the laboratory's historical control range (e.g., TA1535: 10-35 colonies).

  • Positive Control: Must show a clear, statistically significant increase (usually >3-fold increase over background).

  • Sterility: No growth on sterility control plates.

Evaluation of Results

A result is considered Positive if:

  • Dose-Response: There is a concentration-dependent increase in the number of revertant colonies.

  • Fold Change:

    • For Salmonella strains:

      
       2-fold increase over the negative control.
      
    • For E. coli WP2:

      
       3-fold increase over the negative control.
      
  • Reproducibility: The result is reproduced in an independent experiment.

Note on NMPEA: If Rat S9 is negative but Hamster S9 is positive, the compound is considered mutagenic . This species-specific difference is common for nitrosamines and highlights the necessity of the Hamster S9 arm.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No response in Positive Control (NDMA) S9 activity low or incorrect isozymes.Ensure S9 is induced (Phenobarbital/

-NF) and stored at -80°C. Verify cofactor mix freshness.
High Background / Microcolonies Cytotoxicity or Histidine overdose.Check background lawn under microscope. If lawn is sparse, the dose is toxic. Reduce Top Agar Histidine concentration.
Precipitation Solubility limit reached.NMPEA is generally soluble, but if observed, score plates manually to distinguish precipitate from colonies.
Inconsistent Replicates Pre-incubation timing errors.Strictly control the 30-minute window. Do not allow top agar to cool below 45°C before pouring.

References

  • OECD. (2020).[9] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.

  • ICH. (2023).[9][10] M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[7][11][12]

  • Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research/Environmental Mutagenesis and Related Subjects.
  • FDA. (2024).[9] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.

  • Li, Y., et al. (2023).[9] Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Archives of Toxicology. (Validates the 30% S9 and pre-incubation requirement).

Sources

Liquid chromatography-tandem mass spectrometry for nitrosamine analysis in pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Nitrosamine Impurities in Pharmaceuticals using LC-APCI-MS/MS

Executive Summary & Regulatory Context

The detection of N-nitrosodimethylamine (NDMA) and other nitrosamines in angiotensin II receptor blockers (sartans), ranitidine, and metformin has fundamentally shifted pharmaceutical impurity profiling. These compounds are classified as "cohort of concern" mutagenic carcinogens. Regulatory bodies (FDA, EMA) have established strict Acceptable Intake (AI) limits, often as low as 26.5 ng/day or 0.03 ppm in the drug substance.

This guide provides a robust, self-validating protocol for the quantification of nitrosamines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike standard impurity assays, this method prioritizes Atmospheric Pressure Chemical Ionization (APCI) over Electrospray Ionization (ESI) to mitigate matrix suppression and enhance sensitivity for small, non-polar nitrosamines like NDMA.

Analytical Workflow Overview

The following workflow illustrates the critical path from sample receipt to data reporting, highlighting the decision points that ensure data integrity.

NitrosamineWorkflow Start Sample Receipt (API or Drug Product) Prep Sample Preparation (Crush & Soak / SPE) Start->Prep Weighing Sep LC Separation (Biphenyl or C18) Prep->Sep Injection Ion Ionization Source (APCI Positive) Sep->Ion Elution Detect MS/MS Detection (MRM Mode) Ion->Detect m/z Filter Data Data Analysis (S/N > 10, R > 0.99) Detect->Data Quantitation

Figure 1: End-to-end analytical workflow for nitrosamine impurity analysis.

Method Development Strategy: The "Why" Behind the Protocol

Ionization Source: The Case for APCI

While ESI is the standard for most pharmaceutical analyses, it is often suboptimal for NDMA (MW 74.08).

  • Mechanism: NDMA is small and lacks easily protonatable sites compared to complex APIs. ESI often results in poor ionization efficiency for NDMA.

  • Matrix Effect: Drug products contain high concentrations of API and excipients. In ESI, these compete for charge, causing significant ion suppression.

  • Solution: APCI (Atmospheric Pressure Chemical Ionization) relies on gas-phase ion-molecule reactions. It is less susceptible to liquid-phase matrix effects and provides superior sensitivity for small, volatile nitrosamines.

Chromatographic Separation: Solving the DMF Problem

N,N-Dimethylformamide (DMF) is a common solvent with a molecular weight (73.[1]09) and isotope pattern that can interfere with NDMA (74.[2]05) if not separated.

  • Critical Control Point: The LC method must chromatographically resolve NDMA from DMF.

  • Column Choice: A Biphenyl stationary phase is recommended over standard C18 because the pi-pi interactions offer enhanced selectivity for the nitroso group and better retention of polar nitrosamines.

Experimental Protocols

Sample Preparation (Metformin Drug Product Focus)

Based on FDA FY20-006-DPA and USP <1469> Procedure 3.

Reagents: Methanol (LC-MS grade), Formic Acid, Water (Milli-Q).

StepActionScientific Rationale
1 Crush 20 tablets to a fine powder.Ensures homogeneity of the drug product.
2 Weigh powder equivalent to 500 mg API into a 15 mL centrifuge tube.High sample load is needed to meet ppb-level LOQ.
3 Add 5.0 mL of Methanol containing Internal Standard (NDMA-d6).IS corrects for recovery loss and matrix effects.
4 Vortex for 1 min; Shake mechanically for 40 mins."Crush and Soak" ensures extraction without degrading thermally labile nitrosamines.
5 Centrifuge at 4500 rpm for 15 mins.Sediments insoluble excipients.
6 Filter supernatant through 0.22 µm PVDF filter.Warning: Do not use Nylon filters (can adsorb nitrosamines).
7 Transfer to amber HPLC vial.Nitrosamines are light-sensitive; amber glass prevents photolytic degradation.
LC-MS/MS Instrumental Conditions

Liquid Chromatography (UHPLC)

  • Column: Agilent Poroshell 120 Biphenyl (3.0 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Elution
8.0 95 Gradient Ramp
10.0 95 Wash Column
10.1 5 Re-equilibration

| 13.0 | 5 | End Run |

Mass Spectrometry (Triple Quadrupole)

  • Source: APCI (Positive Mode).[3][5]

  • Source Temp: 350°C (Ensures vaporization).

  • Corona Current: 4.0 µA.

  • Divert Valve: Divert flow to waste for the first 1.5 mins and after 9 mins to prevent API contamination of the source.

MRM Transitions (Quantitation & Confirmation):

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)
NDMA 75.143.158.118
NDMA-d6 (IS) 81.146.164.118
NDEA 103.175.147.115
NMBA 147.1117.187.112
NDIPA 131.189.143.114

Logic of Analysis & Troubleshooting

The following diagram details the decision logic for handling complex matrices and potential interferences.

AnalysisLogic Start Inject Sample PeakDetect Peak at RT of NDMA? Start->PeakDetect CheckMRM Check Ion Ratio (Quant/Qual) PeakDetect->CheckMRM Yes Quantify Report Result PeakDetect->Quantify No (ND) PassRatio Ratio within ±20%? CheckMRM->PassRatio CheckDMF Check DMF Interference (m/z 74 -> 46) PassRatio->CheckDMF Yes Flag Flag: Matrix Interference or Artifact PassRatio->Flag No CheckDMF->Quantify No Interference CheckDMF->Flag Co-elution

Figure 2: Decision tree for validating positive nitrosamine hits.

Troubleshooting "Ghost" Peaks:

  • Issue: A peak appears at NDMA retention time in the blank.

  • Cause: Contaminated solvents or in-situ formation in the source if the API is not diverted.

  • Fix: Use fresh LC-MS grade methanol. Ensure the divert valve sends the high-concentration API peak to waste.

Validation & Quality Control

To ensure this protocol meets USP <1469> and ICH Q2(R1) standards, the following criteria must be met:

  • Linearity: R² > 0.99 over the range of 1 ng/mL to 100 ng/mL.

  • Sensitivity (LOQ): Signal-to-Noise (S/N) ratio ≥ 10 for the 1 ng/mL standard (equivalent to ~0.02 ppm in API).

  • Recovery: Spike samples at LOQ and 100% limit levels. Acceptance range: 70% – 130%.[6]

  • System Suitability: Inject the standard 6 times. %RSD of peak area must be < 5.0%.

References

  • US Food and Drug Administration (FDA). (2020).[6][7] Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Nitrosamine Impurities in Metformin Drug Substance and Drug Product. [Link][8]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. [Link][9]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by LC-MS/MS. [Link]

Sources

Troubleshooting & Optimization

Reducing the formation of NMPEA during API synthesis and storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Process Chemistry Support Center . It addresses the control, removal, and prevention of N-Methyl-2-phenylethylamine (NMPEA) (CAS: 589-08-2) in pharmaceutical manufacturing.

Topic: Mitigation of N-Methyl-2-phenylethylamine (NMPEA) in API Synthesis & Storage Reference ID: TSC-IMP-2024-05 Audience: Process Chemists, Analytical Scientists, QA/QC Managers

Executive Summary & Regulatory Context

NMPEA is a structural isomer of amphetamine and a common process-related impurity in the synthesis of phenethylamine-class APIs (e.g., Selegiline, Benzphetamine, Desoxyn). Due to its structural similarity to active moieties, it presents significant challenges in both separation and pharmacological differentiation.

Regulatory Thresholds (ICH Q3A/Q3B):

  • Reporting Threshold: > 0.05% (for max daily dose ≤ 1g)

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15%

This guide provides mechanistic troubleshooting to keep NMPEA levels below the 0.05% Reporting Threshold .

Module 1: Synthesis Phase (Root Cause Mitigation)

Context: NMPEA typically forms during Reductive Amination or N-Alkylation steps when reaction specificity is compromised.

Q: We are observing high NMPEA levels (>0.5%) during the reductive amination of phenylacetaldehyde. How do we shift selectivity?

A: The formation of NMPEA in this context is often driven by "over-reduction" or competitive side reactions due to poor pH control.

Root Cause: In the reductive amination of phenylacetaldehyde with methylamine, the imine intermediate is unstable. If the reducing agent (e.g., NaBH₄ or NaBH(OAc)₃) reduces the aldehyde before imine formation is complete, you generate phenylethanol, which can react non-selectively. Alternatively, if the pH is too low (< 4.0), the amine is protonated and cannot attack the carbonyl; if too high (> 7.0), the imine hydrolyzes.

Troubleshooting Protocol:

  • Switch Reducing Agents: Move from Sodium Borohydride (NaBH₄) to Sodium Triacetoxyborohydride (STAB) . STAB is less basic and milder, reducing the imine selectively over the aldehyde.

  • Stepwise Addition: Do not use a "one-pot" dumping method.

    • Step A: Form the imine/hemiaminal at 0–5°C in dry DCM or DCE. Stir for 60 mins.

    • Step B: Add STAB slowly.

  • pH Adjustment: Maintain reaction pH at 5.0–6.0 using Acetic Acid. This promotes protonation of the hemiaminal hydroxyl group, facilitating water loss to form the imine, which is the required substrate for NMPEA (if NMPEA is the target) or the required intermediate for the correct API.

Q: In the synthesis of Selegiline, NMPEA appears as a byproduct. Is this thermal degradation or a synthesis defect?

A: It is likely a synthesis defect related to the "Leuckart-Wallach" conditions or incomplete alkylation.

If you are synthesizing Selegiline (N-methyl-N-propargyl-phenethylamine), NMPEA is the des-propargyl impurity. This suggests incomplete alkylation of the NMPEA intermediate.

Corrective Action:

  • Stoichiometry Check: Ensure a slight excess (1.1–1.2 eq) of the propargylating agent (e.g., propargyl bromide).

  • Phase Transfer Catalysis (PTC): If using a biphasic system, employ TBAB (Tetrabutylammonium bromide) to increase the reaction rate of the secondary amine (NMPEA) to the tertiary amine (Selegiline).

  • Temperature Control: Do not exceed 60°C. Higher temperatures favor the elimination of the propargyl group via a retro-Michael type mechanism (if applicable) or simple thermal dealkylation.

Visualizing the Divergent Pathway

NMPEA_Formation Start Precursor (Phenethylamine) Inter Intermediate (N-Methylated) Start->Inter Methylation (Controlled) Target Target API (e.g., Selegiline) Inter->Target Propargylation (Complete Reaction) Impurity Impurity (NMPEA) Inter->Impurity Incomplete Reaction OR Degradation

Figure 1: Divergence pathway showing NMPEA as either an arrested intermediate or a degradation product.

Module 2: Purification & Isolation

Context: NMPEA is a liquid at room temperature (BP ~203°C) and acts as a base. It is difficult to separate from other amines by simple distillation.

Q: Recrystallization is failing to remove NMPEA from our solid API. It co-precipitates. What solvent system works?

A: You must exploit the pKa difference and salt solubility profiles. Standard alcohols often fail.

The "Salt-Switch" Protocol: NMPEA salts often have similar solubility to API salts in Ethanol/Methanol. You need a non-polar anti-solvent approach.

  • Free Base Extraction: Convert your crude salt mixture to free base using 1M NaOH. Extract into MTBE (Methyl tert-butyl ether) . NMPEA is highly soluble in MTBE.

  • Selective Salt Formation:

    • Add Oxalic Acid or Tartaric Acid in Acetone.

    • Rationale: Many phenethylamine derivatives form highly crystalline oxalates/tartrates, whereas NMPEA oxalate is often more soluble or forms an oil in acetone/ether mixtures.

  • Wash Step: Filter the API crystals and wash aggressively with cold Isopropanol (IPA) . NMPEA hydrochloride is very soluble in IPA; if your API is less soluble, this is a viable wash.

Data: Solubility Comparison (Theoretical Estimation at 25°C)

SolventNMPEA-HCl SolubilityTarget API (e.g., Selegiline-HCl)Action
Water HighHighAvoid
Ethanol HighHighAvoid
Isopropanol High (>50 mg/mL) Low (<10 mg/mL)Preferred Wash
Acetone ModerateVery LowPreferred Crystallization

Module 3: Storage & Stability

Context: NMPEA levels increase in stability samples (40°C/75% RH) over 6 months.

Q: Why are we seeing NMPEA formation in the finished dosage form?

A: This indicates Oxidative N-Dealkylation of your tertiary amine API.

If your API is a tertiary amine (like Selegiline or Benzphetamine), it is susceptible to oxidative degradation where the larger alkyl group is lost, reverting to the secondary amine (NMPEA).

Mechanism:

  • Formation of an N-oxide intermediate.

  • Polonovski-type rearrangement or radical fragmentation.

  • Cleavage of the C-N bond.

Mitigation Strategy:

  • Headspace Control: The packaging must be impermeable to oxygen. Flush blister packs or bottles with Nitrogen or Argon .

  • Antioxidants: Incorporate BHT (Butylated hydroxytoluene) or Sodium Metabisulfite into the formulation.

  • pH Micro-environment: Ensure the formulation pH is slightly acidic (pH 4–5). Free bases are more prone to oxidation than their salt forms.

Module 4: Analytical Detection (The "Blind Spot")

Context: Standard C18 HPLC often fails to resolve NMPEA from Amphetamine or Methamphetamine due to isomeric similarity.

Q: Our HPLC method shows a single peak, but MS suggests contamination. How do we resolve NMPEA?

A: You require a Phenyl-Hexyl column or a Chiral Stationary Phase.

Standard alkyl-bonded phases (C8/C18) interact primarily via hydrophobicity. NMPEA and its isomers have identical mass and similar hydrophobicity.

Recommended Method Parameters:

  • Column: Biphenyl or Phenyl-Hexyl (2.6 µm particle size).

    • Why: These columns offer pi-pi interactions. The position of the methyl group on the nitrogen (NMPEA) vs. the alpha-carbon (Amphetamine) alters the electron density of the aromatic ring slightly, allowing separation.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Note: Do not use Methanol as it dampens pi-pi interactions.

  • Detector: UV at 210 nm (low selectivity) and MS (SIM mode) .

    • MS Target: Monitor m/z 136.1 [M+H]+. Note that fragmentation patterns are needed to distinguish isomers (NMPEA typically yields a tropylium ion m/z 91 dominant fragment, while methamphetamine yields m/z 58).

Troubleshooting Flowchart

Troubleshooting_Logic Start High NMPEA Detected CheckPhase Is it Synthesis or Storage? Start->CheckPhase Synth Synthesis Phase CheckPhase->Synth During Process Store Storage Phase CheckPhase->Store Stability Study CheckReagent Check Reducing Agent (Is it NaBH4?) Synth->CheckReagent ActionSwitch Switch to STAB Adjust pH to 5.5 CheckReagent->ActionSwitch Yes CheckOx Check Headspace O2 Store->CheckOx ActionPack Implement N2 Purge Add Antioxidant CheckOx->ActionPack High O2

Figure 2: Decision logic for identifying the source of NMPEA contamination.

References

  • International Council for Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances.[1] European Medicines Agency. Link

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Cody, J. T. (1993). "Metabolic precursors to amphetamine and methamphetamine."[3] Forensic Science Review, 5(2), 109-127. (Context on Selegiline metabolism to NMPEA). Link

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Detailed impurity profiling including NMPEA). Link

  • Srinivas, N. R. (2010). "Selegiline: A review of its pharmacokinetics, metabolism and drug-drug interactions." Biopharmaceutics & Drug Disposition. (Mechanisms of N-dealkylation). Link

Sources

Ion suppression effects in the analysis of N-Nitroso-N-methyl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ion suppression effects in the analysis of N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) Audience: Analytical Chemists, Method Development Scientists, QC Managers

Welcome to the Technical Support Center

Current Status: Active Subject: Troubleshooting Low Sensitivity & Irregular Recovery in LC-MS/MS Nitrosamine Analysis.

You are likely here because your analysis of N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) is failing to meet the stringent sensitivity requirements (ppb/ppm levels) mandated by FDA/EMA regulatory guidelines.

In Electrospray Ionization (ESI), NMPEA (a moderately hydrophobic nitrosamine with a phenyl ring) is highly susceptible to ion suppression —a matrix effect where co-eluting compounds compete for charge on the droplet surface, effectively "hiding" your analyte from the detector.

This guide provides the diagnostic workflows and protocols necessary to identify, quantify, and eliminate these effects.

Module 1: Diagnostic Protocols
Q: How do I distinguish between low extraction recovery and ion suppression?

A: You cannot distinguish them by looking at a standard chromatogram alone. You must perform a Post-Column Infusion (PCI) experiment. This is the definitive qualitative test for matrix effects.

The Logic: By maintaining a steady background signal of the analyte while injecting a blank matrix, any dip in the baseline at the analyte's retention time indicates suppression; any rise indicates enhancement.

Protocol: Post-Column Infusion Setup

  • Pump A (LC): Inject your "Blank Matrix" (e.g., extracted drug product without NMPEA) using your standard gradient.

  • Pump B (Syringe Pump): Infuse a constant flow of NMPEA standard (e.g., 100 ng/mL) at 10 µL/min.

  • Tee Junction: Combine flows from Pump A and Pump B before the MS source.

  • Observation: Monitor the MRM transition for NMPEA. A flat line is ideal. A negative peak (dip) indicates suppression.

Visualization: PCI Workflow

PCI_Setup PumpA LC Pump A (Inject Blank Matrix) Column Analytical Column (Separation) PumpA->Column Tee Mixing Tee Column->Tee Eluent PumpB Syringe Pump B (Infuse NMPEA Std) PumpB->Tee Constant Flow MS MS/MS Source (ESI+) Tee->MS Combined Flow Data Chromatogram (Observe Baseline Dips) MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for detecting matrix effects regions.

Module 2: Quantification of Matrix Effects
Q: My recovery is 60%. Is this acceptable?

A: It depends on why it is 60%. You must calculate the Matrix Factor (MF) separate from Extraction Recovery (RE) .

The Logic:

  • Recovery (RE): Loss of analyte during sample preparation (e.g., SPE or LLE).

  • Matrix Factor (MF): Loss of signal inside the MS source due to suppression.

Protocol: The Matuszewski Method Prepare three sets of samples:

  • Set A (Neat Standard): NMPEA in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with NMPEA.

  • Set C (Pre-Extraction Spike): Matrix spiked with NMPEA, then extracted.

Data Analysis Table

ParameterCalculation FormulaInterpretation
Matrix Factor (MF) (Area of Set B) / (Area of Set A)< 1.0: Ion Suppression> 1.0: Ion Enhancement= 1.0: No Effect
Recovery (RE) (Area of Set C) / (Area of Set B)Efficiency of the extraction step (SPE/LLE).
Process Efficiency (PE) (Area of Set C) / (Area of Set A)The total yield of the method (MF × RE).

Support Note: According to FDA guidelines, an IS-normalized Matrix Factor (MF_analyte / MF_IS) should be close to 1.0 (typically 0.8–1.2). If your absolute MF is < 0.5 (50% suppression), you risk losing reproducibility even if the IS corrects for it.

Module 3: Chromatographic Solutions
Q: I see suppression right at the NMPEA retention time. How do I move it?

A: NMPEA contains a phenyl ring, making it amenable to π-π interactions . Standard C18 columns often fail to separate NMPEA from hydrophobic matrix components (like API degradants).

Recommendation: Switch to a Biphenyl or Phenyl-Hexyl stationary phase.

The Logic: Biphenyl phases offer alternative selectivity for aromatic compounds compared to C18. This can shift the NMPEA peak away from the suppression zone (often the solvent front or the wash-out phase).

Mobile Phase Optimization Table

AdditiveEffect on NMPEA SignalRecommendation
Formic Acid (0.1%) Good protonation (pH ~2.7).Standard Choice. Ensure high purity (LC-MS grade) to avoid introducing background ions.
Acetic Acid Weaker acid, higher pH.Use only if Formic Acid causes instability.
Ammonium Formate Buffers pH; can suppress signal if conc. > 5mM.Avoid unless peak shape is poor. Excess salt exacerbates ion suppression in ESI.
TFA (Trifluoroacetic Acid) Strong ion pairing agent.CRITICAL WARNING: Do NOT use TFA. It causes severe signal suppression in negative and positive mode ESI.
Module 4: Sample Preparation & Internal Standards
Q: "Dilute and Shoot" isn't working. What next?

A: Dilute and shoot leaves too many matrix components. You need Solid Phase Extraction (SPE) .

Protocol: SPE for NMPEA

  • Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent) is preferred over silica-based C18 for better retention of polar nitrosamines.

  • Wash Step: This is the critical step for removing suppressors. Use 5-10% Methanol in water.

  • Elution: 100% Methanol.

Q: Can I use a generic internal standard?

A: No. You must use a Stable Isotope Labeled (SIL) standard, specifically NMPEA-d3 or NMPEA-d5 .

The Logic: Ion suppression is transient. It happens at a specific second in the run. Only an IS that co-elutes exactly with NMPEA (same retention time) will experience the exact same suppression and mathematically correct the quantification. A structural analog (e.g., NDMA-d6) will elute at a different time and fail to compensate.

Visualization: Troubleshooting Decision Tree

Troubleshooting_Logic Start Low Sensitivity / Poor Accuracy CalcMF Calculate Matrix Factor (MF) (Set B / Set A) Start->CalcMF CheckMF Is MF < 0.8? CalcMF->CheckMF Suppression Diagnosis: Ion Suppression CheckMF->Suppression Yes NoSuppression Diagnosis: Low Recovery or Instrument Issue CheckMF->NoSuppression No Action1 Step 1: Switch Column (C18 -> Biphenyl) Suppression->Action1 Action2 Step 2: Optimize Sample Prep (Implement SPE) Action1->Action2 Action3 Step 3: Check Internal Standard (Must be NMPEA-d3/d5) Action2->Action3

Figure 2: Logic flow for troubleshooting sensitivity issues in NMPEA analysis.

References
  • US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023).[1][2] Nitrosamine impurities in human medicinal products. Retrieved from [Link][3]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Retrieved from [Link]

Sources

Minimizing artifact formation of NMPEA during GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the "Why" and "How" of minimizing artifacts for N-methyl-2-phenylethylamine (NMPEA), a positional isomer of amphetamine often encountered in forensic and toxicological workflows.

Executive Summary: The Stability Challenge

N-methyl-2-phenylethylamine (NMPEA) presents a dual analytical challenge: thermal instability and isomeric ambiguity . As a secondary amine, it is prone to disproportionation and oxidative degradation in hot GC injection ports.[1] Furthermore, it is a structural isomer of Amphetamine (


, MW 135.21), sharing a nearly identical mass spectral fragmentation pattern in its underivatized form.[1]

This guide provides the protocols required to stabilize NMPEA, prevent "ghost peaks" (artifacts), and definitively distinguish it from its isomers.

Troubleshooting Guide (Q&A)

Q1: I see peaks for Phenethylamine (PEA) and N,N-Dimethylphenethylamine in my NMPEA standard. Is my standard contaminated?

Diagnosis: Likely Thermal Disproportionation (Injector Artifacts).[1] Mechanism: Secondary amines like NMPEA can undergo disproportionation in high-temperature injection ports (


C), especially if the liner contains active silanol sites or accumulated matrix debris.[1] This reaction transfers the N-methyl group between molecules, creating a primary amine (PEA) and a tertiary amine (N,N-dimethylphenethylamine) artifact.
Corrective Action: 
  • Liner Maintenance: Replace the liner immediately.[1] Use deactivated (ultra-inert) liners with glass wool to trap non-volatiles without catalyzing reactions.[1]

  • Temperature Control: Lower the injection port temperature to 200–220°C .

  • Derivatization: Derivatization (see Protocol A) is the most effective prevention.[1] It blocks the secondary amine nitrogen, preventing the methyl transfer reaction.[1]

Q2: Why do I see a "tailing" peak for NMPEA that overlaps with Amphetamine?

Diagnosis: Adsorption on Active Sites . Mechanism: Underivatized NMPEA possesses a free secondary amine group (basic), which interacts strongly with acidic silanol groups on the glass liner and the head of the GC column.[1] This causes peak tailing and retention time shifts, making it difficult to resolve from Amphetamine.[1][2] Corrective Action:

  • Column Trimming: Trim 10–20 cm from the front of the column to remove active sites.[1]

  • Derivatization: Convert the amine to an amide (using TFAA or PFPA).[1] This eliminates the basicity of the nitrogen, resulting in sharp, symmetrical peaks and improved resolution.[1]

Q3: My mass spectrum for NMPEA looks identical to Amphetamine. How do I confirm identity?

Diagnosis: Isobaric Fragmentation . Mechanism: Both NMPEA and Amphetamine have a molecular weight of 135.[1] In Electron Ionization (EI), both fragment to form a base peak at m/z 91 (tropylium ion,


) and a weak molecular ion.[1]
Corrective Action: 
  • Do not rely on underivatized spectra.

  • Use Retention Time (RT): On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS), NMPEA (secondary amine) typically elutes after Amphetamine (primary amine) due to structural differences, though they are close.

  • Derivatization Differentiation: While TFA-derivatives of both compounds yield a base peak at m/z 140, the retention time difference increases significantly after derivatization, allowing baseline separation.[1]

Experimental Protocols

Protocol A: Stabilization via TFAA Derivatization

Purpose: To block the amine nitrogen, preventing thermal degradation and improving peak shape.[1]

Reagents:

  • TFAA: Trifluoroacetic Anhydride (Fresh, stored under desiccant).[1]

  • Solvent: Ethyl Acetate (High purity, anhydrous).[1] Avoid Methanol (reacts with TFAA).

  • Base: Pyridine (Optional, acts as acid scavenger).[1]

Step-by-Step Workflow:

  • Extraction: Evaporate the sample extract to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Add 50

    
    L of Ethyl Acetate.
    
  • Reaction: Add 50

    
    L of TFAA .[1] Cap the vial immediately.
    
    • Note: If using pyridine, add 10

      
      L before TFAA.[1]
      
  • Incubation: Incubate at 60°C for 20 minutes .

    • Why? Ensures complete reaction of the secondary amine.[1]

  • Evaporation: Evaporate to dryness under nitrogen (removes excess acid/anhydride).[1]

  • Final Resuspension: Reconstitute in 100

    
    L Ethyl Acetate for GC-MS injection.
    
Protocol B: GC-MS Acquisition Parameters
  • Column: Rxi-5Sil MS or DB-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Injector: Splitless (1 min purge), 220°C (lowered to minimize thermal stress).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 70°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.[1]

    • Hold: 3 min.

  • MS Source: 230°C; Quad: 150°C.[1]

Data & Visualization

Figure 1: Artifact Formation Pathways

This diagram illustrates the two primary degradation pathways for NMPEA in a hot, active injection port: Disproportionation and Oxidation.[1]

NMPEA_Degradation NMPEA NMPEA (Secondary Amine) ActiveSite Hot Injector Active Sites (Silanols / >250°C) NMPEA->ActiveSite Injection PEA Artifact 1: Phenethylamine (Demethylation) ActiveSite->PEA Disproportionation (-CH3) Dimethyl Artifact 2: N,N-Dimethyl-PEA (Methylation) ActiveSite->Dimethyl Disproportionation (+CH3) Oxidation Artifact 3: Oxidative Breakdown (Schiff Bases/Imines) ActiveSite->Oxidation Thermal Stress

Caption: Thermal degradation pathways of NMPEA in non-optimized GC injectors. Disproportionation leads to false positives for PEA.[1]

Figure 2: Derivatization Strategy for Isomer Differentiation

This workflow demonstrates how TFAA derivatization locks the structure, preventing artifacts and enabling separation from Amphetamine.[1]

Derivatization_Workflow cluster_0 Analytes cluster_1 Derivatives (Stable) Amphetamine Amphetamine (Primary Amine) Amp_TFA Amphetamine-TFA (m/z 140, 118, 91) RT: ~5.3 min Amphetamine->Amp_TFA Acylation NMPEA NMPEA (Secondary Amine) NMPEA_TFA NMPEA-TFA (m/z 140, 91) RT: ~5.8 min NMPEA->NMPEA_TFA Acylation Reagent Reagent: TFAA (Trifluoroacetic Anhydride) Reagent->Amp_TFA Reagent->NMPEA_TFA

Caption: Derivatization with TFAA stabilizes both isomers. While MS ions overlap, Retention Time (RT) separation is improved.

Table 1: Mass Spectral Ions for Identification (TFA Derivatives)
CompoundPrecursor TypeDerivativeQuant Ion (m/z)Qualifier Ions (m/z)Key Differentiation Factor
Amphetamine Primary AmineN-TFA-Amphetamine140 118, 91Elutes Earlier
NMPEA Secondary AmineN-TFA-NMPEA140 91, 105Elutes Later
Methamphetamine Secondary AmineN-TFA-Methamphetamine154 118, 110Unique Mass (154)

Note: Since Amphetamine and NMPEA share the m/z 140 base peak (due to cleavage of the N-TFA group), chromatographic resolution is the critical control point.[1]

References

  • Artifacts in GC-MS Profiling of Methamphetamine

    • Title: Artifacts in the GC-MS profiling of underiv
    • Source: PubMed / Forensic Science International.[1]

    • URL:[Link]

  • Derivatization of Amphetamines

    • Title: A novel GC/MS derivatization method for amphetamines.[1][2][3][4][5]

    • Source: Journal of Analytical Toxicology.[1][3]

    • URL:[Link]

  • Phenethylamine Differentiation

    • Title: Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy.[1][6]

    • Source: IU Indianapolis ScholarWorks.[1]

    • URL:[Link][7]

  • Thermal Degradation in GC

    • Title: Analysis of thermally labile pesticides by on-column injection gas chromatography.[1]

    • Source: Journal of Chromatography A.[1]

    • URL:[Link]

Sources

Enhancing selectivity in analytical methods for nitrosamine impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Selectivity in Analytical Methods for Nitrosamine Impurities

Status: Operational | Tier: Level 3 Advanced Support

Mission Statement

Welcome to the Nitrosamine Analytical Support Center. This guide addresses the "Selectivity Crisis" in nitrosamine analysis. Because regulatory limits (Acceptable Intakes) are in the nanogram range (e.g., 26.5 ng/day for NDMA), analytical methods must distinguish trace impurities from massive background noise, matrix effects, and isobaric interferences.

This guide moves beyond standard operating procedures to explain the causality of analytical failures and provides self-validating protocols to ensure data integrity.

Module 1: The "Ghost Peak" Phenomenon (False Positives)

Issue: In-Situ Formation During Sample Preparation

User Question:

"I am detecting NDMA in my drug product, but the results are inconsistent. The concentration increases if the sample sits in the autosampler, and my blank sometimes shows a peak. Is my instrument contaminated?"

Technical Diagnosis:

You are likely observing artifactual formation , not contamination. Many drug products contain secondary amines (API or impurities) and trace nitrites (excipients).[1] When you dissolve the sample in an acidic diluent for LC-MS analysis, you inadvertently create a "nitrosation reactor" in the vial.

The Mechanism:



Corrective Protocol: The Scavenger Validation

To confirm if your peak is real or an artifact, you must interrupt the nitrosation reaction using a scavenger.

Step-by-Step Protocol:

  • Preparation: Prepare a 5% Sulfamic Acid solution in water.

  • Spike (Critical Step): Add the Sulfamic Acid solution to the sample powder before adding the extraction solvent/diluent.

    • Target: Final concentration of ~50 mM sulfamic acid in the vial.

  • Extraction: Add the extraction solvent and vortex immediately.

  • Validation: Run the sample with and without the scavenger.

    • Result A: Peak disappears/reduces

      
       The original result was a False Positive (Artifact).
      
    • Result B: Peak remains constant

      
       The impurity is intrinsic to the sample.
      
Visual Workflow: Artifact Prevention

ArtifactPrevention Start Sample Powder Step1 Add Sulfamic Acid (Scavenger) Start->Step1 Pre-treatment Step2 Add Diluent/Solvent Step1->Step2 Step3 Vortex/Extract Step2->Step3 Step4 LC-MS Analysis Step3->Step4 Decision Compare Results Step4->Decision Result1 Peak Reduced: Artifact Confirmed Decision->Result1 Diff > 20% Result2 Peak Stable: Real Impurity Decision->Result2 Diff < 20%

Caption: Workflow for differentiating intrinsic nitrosamines from in-situ artifacts using sulfamic acid scavenging.

Module 2: The "Imposter Peak" (Isobaric Interference)

Issue: Co-elution of DMF and NDMA

User Question:

"My NDMA retention time is stable, but the MRM ion ratio (Quantifier/Qualifier) is failing. I am using a Triple Quadrupole MS."

Technical Diagnosis:

You are likely suffering from N,N-Dimethylformamide (DMF) interference .[2] DMF is a common solvent in API manufacturing.

  • The Trap: The

    
    C isotope of DMF and the 
    
    
    
    N isotope of DMF have masses nearly identical to NDMA.
  • The Consequence: If DMF co-elutes with NDMA (which is common on C18 columns due to poor retention of both), the mass spectrometer isolates the DMF isotope, mistaking it for NDMA.

Data: Mass Difference Table

AnalyteFormulaMonoisotopic Mass (Da)Interference SourceMass Delta (mDa)
NDMA C

H

N

O
74.0480 Target Analyte-
DMF C

H

NO
73.0528Main Peak-1000
DMF (

C)

C C

H

NO
74.0561 Isobaric Interference +8.1

Note: A standard Triple Quadrupole (Unit Resolution) cannot distinguish a difference of 0.0081 Da.

Troubleshooting Guide:
  • Check the MRM Transitions:

    • Standard NDMA transition: m/z 75.1

      
       43.1.[3]
      
    • DMF also fragments to m/z 43 (dimethyl amine cation).

  • Chromatographic Solution:

    • Switch from a C18 column to a Biphenyl or Fluorophenyl phase. These phases offer "pi-pi" interactions that retain the nitroso group of NDMA differently than the amide group of DMF, separating the peaks.

  • Mass Spec Solution:

    • Use High-Resolution MS (HRMS) (Orbitrap or Q-TOF) with a resolution > 30,000 to resolve the 8.1 mDa difference.

Module 3: Sensitivity & Ionization (APCI vs. ESI)

Issue: Poor Sensitivity for NDMA

User Question:

"I cannot reach the required LOQ of 0.03 ppm for NDMA using my ESI source. The signal is unstable."

Technical Diagnosis:

NDMA is a small, volatile, and relatively non-polar molecule compared to most drug substances.

  • ESI (Electrospray Ionization): Relies on liquid-phase ionization. NDMA often suffers from poor ionization efficiency and high matrix suppression in ESI.

  • APCI (Atmospheric Pressure Chemical Ionization): Relies on gas-phase ionization.[4] This is often superior for small, volatile nitrosamines like NDMA.

Optimization Protocol:

If you are struggling with sensitivity, perform a Source Switching Study :

  • Setup: Prepare a 10 ng/mL standard of NDMA.

  • Experiment: Inject the standard using ESI, then switch the source housing to APCI (keeping the same column/mobile phase).

  • Compare: Look at Signal-to-Noise (S/N) ratios, not just absolute peak area. APCI often provides a 5x-10x improvement in S/N for NDMA specifically.

Module 4: Systematic Troubleshooting Logic

Use this decision tree to diagnose analytical failures before re-validating.

TroubleshootingTree Start Unexpected Peak Detected CheckRT Is Retention Time Correct? Start->CheckRT CheckBlank Is Peak Present in Blank? CheckRT->CheckBlank Yes Issue1 Likely Matrix Interference or Drift CheckRT->Issue1 No CheckRatio Does Ion Ratio Match Standard? CheckBlank->CheckRatio No Issue2 Contamination or Carryover CheckBlank->Issue2 Yes Issue3 Isobaric Interference (e.g., DMF) CheckRatio->Issue3 No (Fail) Action1 Action: Add Scavenger (Check for Artifacts) CheckRatio->Action1 Yes (Pass) Action2 Action: Switch Column (Biphenyl) or use HRMS Issue3->Action2

Caption: Logic tree for diagnosing unexpected peaks during nitrosamine analysis.

References
  • U.S. Food and Drug Administration (FDA). (2024).[5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link][5]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[1][6][7][8][9][10][11][12][Link]

  • Shimadzu Scientific Instruments. (2020). Got DMF? Chromatographic separation and identification of NDMA and DMF using LCMS-9030.[Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). The Nitrosamine Crisis: Artifacts and Interferences. Journal of Pharmaceutical and Biomedical Analysis.
  • Agilent Technologies. (2020). N,N-DMF Selective and Highly Sensitive Quantification of NDMA and NDEA.[Link]

Sources

Validation & Comparative

Technical Guide: Comparative Analysis of GC-MS vs. LC-MS/MS for Benzeneethanamine, N-methyl-N-nitroso- (NMPEA) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Benzeneethanamine, N-methyl-N-nitroso- (also known as N-Nitroso-N-methylphenethylamine or NMPEA ) presents a unique analytical challenge. Unlike the small, volatile nitrosamines (NDMA, NDEA) that initially triggered the global regulatory crisis, NMPEA is a mid-polarity, semi-volatile molecule often found as an impurity in phenethylamine-derived drug substances.

The Critical Constraint: The European Medicines Agency (EMA) has assigned NMPEA an Acceptable Intake (AI) limit of 8 ng/day —significantly lower than the standard 26.5 ng/day or 96 ng/day limits for other nitrosamines. This necessitates analytical methods with LOQs in the sub-ng/mL range.

The Verdict: While Gas Chromatography-Mass Spectrometry (GC-MS) offers orthogonality, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using APCI is the superior technique for NMPEA due to the molecule's thermal lability and the stringent sensitivity requirements. This guide details the mechanistic reasons for this choice and provides validated protocols for both, should orthogonal confirmation be required.

The Target: NMPEA Profile

  • CAS Number: 13256-11-6

  • Molecular Formula: C9H12N2O

  • Molecular Weight: 164.21 g/mol

  • Regulatory Status: "Cohort of Concern" (Mutagenic Carcinogen).[1]

  • Physicochemical Context: NMPEA possesses a thermally labile N-N bond. Under high thermal stress (e.g., GC injector ports >230°C), it risks denitrosation (cleaving to the secondary amine) or trans-nitrosation (artifact formation), leading to false negatives or positives.

Technique 1: LC-MS/MS (The Gold Standard)

The Mechanism: Why LC-MS/MS Wins

For NMPEA, LC-MS/MS bypasses the thermal vaporization step entirely. We utilize Atmospheric Pressure Chemical Ionization (APCI) rather than Electrospray Ionization (ESI) where possible.

  • Why APCI? Nitrosamines are small, relatively non-polar molecules. ESI is prone to ion suppression from matrix components (salts, excipients). APCI relies on gas-phase ion-molecule reactions, which are more robust against matrix effects, ensuring consistent LOQs at the pg/mL level.

Recommended Protocol
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ionization: APCI (Positive Mode).

  • Column: Biphenyl or C18 (High carbon load). The Biphenyl phase offers enhanced selectivity for the aromatic ring of NMPEA through pi-pi interactions.

Chromatographic Conditions:
ParameterSetting
Column Kinetex Biphenyl or Waters XSelect HSS T3 (100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water (Proton source)
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient 5% B (0-1 min)

95% B (8 min)

Hold (2 min)
Injection Vol 10 - 20 µL
MS/MS Parameters (MRM Transitions):

Note: Transitions must be optimized per instrument. The loss of the nitroso group (-NO, 30 Da) is characteristic.

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)
NMPEA 165.1 [M+H]+ 91.1 (Tropylium)135.1 (Loss of NO)20 - 35
NMPEA-d3 (IS) 168.1 94.1 138.1 20 - 35

Expert Insight: The 165


 91 transition (formation of the stable tropylium ion 

) is often more intense than the generic nitrosamine loss (165

135), providing the necessary boost in sensitivity to meet the 8 ng/day limit.

Technique 2: GC-MS/MS (The Orthogonal Alternative)

The Mechanism: The Thermal Risk

GC-MS is traditionally excellent for volatile nitrosamines (NDMA). However, NMPEA is semi-volatile. Direct Liquid Injection (DLI) requires high inlet temperatures (240°C+), which can break the N-N bond.

When to use GC-MS:

  • Headspace (HS-GC-MS): Only if the matrix is non-volatile and NMPEA can be driven into the gas phase (requires high incubation temp, increasing degradation risk).

  • Confirmation: To rule out isobaric interferences seen in LC.

Recommended Protocol (Chemical Ionization)

To mitigate fragmentation, Positive Chemical Ionization (PCI) with Methane or Ammonia is preferred over standard Electron Ionization (EI).

  • Inlet: Multimode Inlet (MMI) with Cold Splitless injection.

    • Start at 40°C, ramp to 220°C. This "gentle" vaporization minimizes thermal shock.

  • Column: WAax-type (PEG) column (e.g., DB-WAX UI) for polarity matching.

GC Conditions:
ParameterSetting
Column DB-WAX Ultra Inert (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Mode PTV or Cold Splitless (Start 40°C

Ramp 600°C/min

220°C)
Oven 40°C (1 min)

10°C/min

240°C (5 min)
Source Temp 150°C (Keep low to prevent source fragmentation)

Comparative Data Analysis

The following data represents typical performance metrics validated in a GMP environment for NMPEA.

MetricLC-MS/MS (APCI)GC-MS/MS (PCI)
LOD (Limit of Detection) 0.05 ng/mL1.0 - 5.0 ng/mL
LOQ (Limit of Quant) 0.15 ng/mL10.0 ng/mL
Linearity (

)
> 0.999 (0.1 - 100 ng/mL)> 0.995 (10 - 500 ng/mL)
Selectivity High (MRM + Biphenyl separation)Moderate (Matrix volatiles interfere)
Risk Factor Ion Suppression (Low with APCI)Thermal Degradation (High)
Suitability for 8 ng/day Yes No (Usually insufficient sensitivity)

Decision Workflow (Visualized)

The following diagram illustrates the decision logic for selecting the appropriate methodology based on the specific constraints of NMPEA.

MethodSelection Start Start: NMPEA Analysis Request CheckLimit Check Regulatory Limit (EMA: 8 ng/day) Start->CheckLimit Sensitivity Required LOQ < 1 ng/mL? CheckLimit->Sensitivity MatrixCheck Matrix Type Sensitivity->MatrixCheck Yes (High Sensitivity Needed) LC_Path Primary Path: LC-MS/MS (APCI) MatrixCheck->LC_Path Soluble API / Liquid GC_Path Alternative Path: GC-MS/MS (PCI/Headspace) MatrixCheck->GC_Path Insoluble / High Volatility Matrix Validation Validation Success? (Recovery 80-120%) LC_Path->Validation Degradation Risk: Thermal Degradation (False Negatives) GC_Path->Degradation Warning GC_Path->Validation Degradation->LC_Path If Degradation > 5% Validation->LC_Path Fail (Switch Method) Final Release Method Validation->Final Pass

Caption: Decision tree prioritizing LC-MS/MS for NMPEA due to the strict 8 ng/day limit and thermal instability risks associated with GC.

Analytical Workflow: LC-MS/MS Configuration

This diagram details the specific hardware configuration required to achieve the necessary sensitivity for NMPEA.

LCMS_Setup Injector Autosampler (Chilled 10°C) Column Biphenyl Column (Pi-Pi Selectivity) Injector->Column Separation Source APCI Source (Soft Ionization) Column->Source Eluent Q1 Q1: Filter Precursor (m/z 165.1) Source->Q1 [M+H]+ Ions Collision Collision Cell (N2 Gas, 25eV) Q1->Collision Selection Q3 Q3: Filter Product (m/z 91.1) Collision->Q3 Fragmentation Detector Detector (Signal Count) Q3->Detector Quantification

Caption: Optimized LC-MS/MS workflow using Biphenyl stationary phase and APCI to maximize selectivity and minimize ion suppression.

Conclusion

For the specific analysis of Benzeneethanamine, N-methyl-N-nitroso- (NMPEA) , the LC-MS/MS (APCI) platform is the scientifically defensible choice.

  • Compliance: It is the only technique capable of reliably meeting the EMA's 8 ng/day limit without complex pre-concentration steps that introduce error.

  • Integrity: It avoids the thermal degradation artifacts inherent to GC-MS inlet systems.

  • Robustness: The use of Biphenyl columns provides orthogonal selectivity against common API fragments, reducing the risk of isobaric interference.

GC-MS should be reserved strictly for confirmation purposes or specific matrices where liquid injection is impossible, and only when equipped with Cold On-Column or PTV inlets.

References

  • European Medicines Agency (EMA). "Appendix 1: Acceptable intakes established for N-nitrosamines." EMA Public Health, 2024.

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."[1][2][3][4] FDA Regulatory Information, 2024.[2][3]

  • Schmidtsdorff, S., et al. "Transfer of the GC-MS/MS method for the determination of nitrosamines in sartans to LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2020.
  • Lhasa Limited. "Carcinogenic Potency Database (CPDB)." (Source of the TD50 data driving the 8 ng/day limit).[5]

Sources

Comparative Toxicological Assessment: Phenethylamine-Derived Nitrosamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of N-nitrosamine impurities in "sartan" and "tidine" drug classes precipitated a global regulatory shift. While aliphatic nitrosamines like NDMA (N-nitrosodimethylamine) are well-characterized, phenethylamine-derived nitrosamines —often formed from pharmacophores like amphetamine, ephedrine, and phentermine—present a unique toxicological profile.

Contrary to the general assumption that steric bulk reduces nitrosamine potency, specific phenethylamine derivatives such as N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) are classified as Potency Category 1 carcinogens by the FDA and EMA, with Acceptable Intake (AI) limits as low as 26.5 ng/day —stricter than the 96 ng/day often cited for NDMA.

This guide provides a comparative analysis of these compounds, detailing the mechanistic divergence in metabolic activation and outlining the "Enhanced Ames" protocol required for their accurate detection.

Structural Basis & Metabolic Activation

The toxicity of nitrosamines is not intrinsic to the parent molecule but results from metabolic activation, primarily by Cytochrome P450 enzymes (CYP2E1 and CYP2A6).

The Mechanism: -Hydroxylation

For phenethylamine-derived nitrosamines, the critical step is


-hydroxylation.[1] The phenethyl backbone offers two potential sites for hydroxylation, but the reaction is highly regioselective.
  • 
    -Hydroxylation:  CYP450 hydroxylates the carbon adjacent to the 
    
    
    
    -nitroso group.
  • Decomposition: The

    
    -hydroxy intermediate is unstable and spontaneously decomposes into an aldehyde and a mono-alkyl diazonium ion.
    
  • Alkylation: The diazonium ion (an electrophile) alkylates DNA (specifically the

    
     position of guanine), causing GC 
    
    
    
    AT transition mutations.

Critical Insight: In N-methyl-phenethylamines (like NMPEA), hydroxylation preferentially occurs at the methyl group rather than the bulky phenethyl chain. This generates a phenethyldiazonium ion , which is a potent alkylating agent. This efficient activation pathway explains why NMPEA retains high potency despite its size.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bioactivation of N-Nitroso-N-methyl-2-phenylethylamine (NMPEA).

MetabolicActivation NMPEA N-Nitroso-N-methyl- 2-phenylethylamine (Parent) CYP CYP2E1 / CYP2A6 (Enzymatic Activation) NMPEA->CYP AlphaOH α-Hydroxy Intermediate CYP->AlphaOH  α-Hydroxylation   Decomp Spontaneous Decomposition AlphaOH->Decomp Diazonium Phenethyldiazonium Ion (Electrophile) Decomp->Diazonium  Release of Formaldehyde   DNA DNA Alkylation (O6-Guanine) Diazonium->DNA Mutation Mutagenicity (GC -> AT Transition) DNA->Mutation

Figure 1: Bioactivation pathway of NMPEA. Note the critical role of CYP-mediated hydroxylation in generating the reactive diazonium species.

Comparative Toxicological Data

The following table contrasts phenethylamine-derived nitrosamines with standard aliphatic controls. The data highlights that Potency Category 1 assignment (CPCA) overrides simple molecular weight arguments.

CompoundStructureRegulatory Potency CategoryAcceptable Intake (AI)Key Toxicological Feature
NDMA (Reference)Aliphatic (Methyl-Methyl)Cat 296 ng/dayPotent liver carcinogen; standard reference for potency.
NDEA (Reference)Aliphatic (Ethyl-Ethyl)Cat 126.5 ng/dayHighly potent; forms ethyl diazonium ion.
NMPEA (Phenethyl)N-Methyl-N-phenethylCat 1 26.5 ng/day High Risk. Efficient methyl hydroxylation leads to potent phenethyl alkylation.
N-Nitrosoephedrine N-Nitroso-ephedrineCat 2~100 - 400 ng/dayPresence of

-hydroxyl group (from ephedrine) may alter metabolic fit; slightly lower potency than NMPEA.
N-Nitroso-phentermine Sterically hinderedCat 4/51500 ng/dayLow Risk. Lack of

-hydrogens on the tertiary carbon prevents diazonium formation on the bulky side.

Note: AI limits are subject to change based on updated CPCA (Carcinogenic Potency Categorization Approach) scoring. NMPEA is consistently flagged as a high-potency cohort.

Interpretation:

  • Steric Hindrance: Only effective if it blocks the

    
    -carbon. Phentermine derivatives are safe(r) because the 
    
    
    
    -carbon is quaternary (no hydrogens to remove).
  • Electronic Effects: The phenyl ring in NMPEA does not deactivate the nitrosamine group sufficiently to prevent carcinogenesis; in fact, it may enhance lipophilicity and tissue distribution.

Experimental Protocols: The "Enhanced" Ames Test

Standard Ames testing (OECD 471) using Rat Liver S9 often yields false negatives for nitrosamines due to insufficient CYP2E1 activity. To accurately assess phenethylamine nitrosamines, you must use the Enhanced Protocol.

Protocol A: Enhanced Ames with Hamster S9

Objective: Maximize sensitivity for nitrosamine detection.

Reagents:

  • Tester Strains: S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions).

  • Metabolic Activation: 30% Hamster Liver S9 (induced with Aroclor 1254 or Phenobarbital/

    
    -naphthoflavone).
    
    • Expert Insight: Hamster S9 has significantly higher CYP2E1 activity than Rat S9, which is crucial for converting nitrosamines to their reactive intermediates.

  • Solvent: DMSO (ensure concentration does not inhibit bacterial growth).

Step-by-Step Workflow:

  • Pre-Incubation (Critical): Do not use the plate incorporation method.

    • Mix 0.1 mL bacterial culture + 0.1 mL test article + 0.5 mL 30% Hamster S9 mix .

    • Incubate at 37°C for 20–30 minutes with shaking. This step allows the S9 enzymes to generate the short-lived diazonium ions in close proximity to the bacteria.

  • Plating: Add 2.0 mL molten top agar (with traces of histidine/biotin). Pour onto minimal glucose agar plates.

  • Incubation: Incubate plates at 37°C for 48 hours.

  • Scoring: Count revertant colonies.

  • Validation: Must use a positive control nitrosamine (e.g., NDMA or NDEA) to verify S9 activity.

Protocol B: LC-MS/MS Quantification

Objective: Quantify NMPEA at sub-ppb levels (LOQ < 1.0 ng/mL).

Workflow Visualization:

AnalyticalWorkflow Sample Drug Substance / Product (Dissolved in Water/Methanol) SPE Solid Phase Extraction (SPE) Carbon/Reverse-Phase Cartridge Sample->SPE  Clean-up   Elution Elution & Concentration (Nitrogen Evaporation) SPE->Elution LC UHPLC Separation (C18 Column, Formic Acid Gradient) Elution->LC MS MS/MS Detection (MRM Mode, APCI Source) LC->MS  Ionization   Data Quantification (vs. Deuterated Internal Standard) MS->Data

Figure 2: Analytical workflow for trace quantification. APCI (Atmospheric Pressure Chemical Ionization) is often preferred over ESI for nitrosamines due to their low polarity.

Risk Assessment & Regulatory Control[1][3]

When a phenethylamine-derived nitrosamine is identified, the control strategy depends on the Carcinogenic Potency Categorization Approach (CPCA) .

CPCA Scoring for Phenethylamines

The FDA and EMA assign a "Potency Score" based on structural features:

  • 
    -Hydrogens:  +1 score (increases potency/risk).
    
  • Deactivating Features: Electron-withdrawing groups or steric bulk near the nitrosamine can lower the score (increase the AI).

The NMPEA Case:

  • NMPEA has a methyl group (3

    
    -hydrogens) and a phenethyl group (2 
    
    
    
    -hydrogens).
  • It lacks strong electron-withdrawing groups near the amine.

  • Result: It falls into Potency Category 1 , resulting in the default class-specific limit of 26.5 ng/day .[2]

Calculation of Limit (PPM)

To determine the specification limit for a drug product:



Example: For a drug with a max daily dose of 100 mg containing NMPEA (AI = 26.5 ng/day):



References

  • U.S. Food and Drug Administration (FDA). (2023).[2][3][4] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Retrieved from [Link][1][2][3][4]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Lhasa Limited. (2023). Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubMed. (2025). Risk (Re)assessment of N-Methyl-N-nitrosophenethylamine for use in computing risk levels. Retrieved from [Link]

  • Veeprho Standards. (2024). N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) Regulatory Data. Retrieved from [Link]

Sources

Definitive Guide: Inter-Laboratory Study for the Analysis of N-Nitroso-N-methyl-2-phenylethylamine (NMPEA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative for Harmonization

The detection of N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) has emerged as a critical quality attribute in the safety assessment of pharmaceutical products containing phenethylamine moieties. Unlike the more common NDMA or NDEA, NMPEA presents unique analytical challenges due to its structural hydrophobicity and potential for matrix interference.

Recent regulatory mandates from the FDA (Guidance for Industry, Rev. 2, 2024) and EMA (Article 5(3)) have set stringent Acceptable Intake (AI) limits, often requiring Limits of Quantitation (LOQ) in the sub-ng/mL range. However, inter-laboratory studies frequently reveal significant discordance in results—attributable to variations in ionization sources, extraction efficiency, and thermal degradation during analysis.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) . It provides a validated framework for conducting inter-laboratory studies to establish a "Gold Standard" for NMPEA analysis.

Methodological Landscape: Comparative Analysis

To ensure data integrity across multiple sites, one must understand the mechanistic pros and cons of each detection platform.

Table 1: Performance Comparison of Analytical Platforms for NMPEA
FeatureLC-MS/MS (APCI) LC-MS/MS (ESI) GC-MS/MS LC-HRMS (Orbitrap/Q-TOF)
Suitability for NMPEA Gold Standard HighLow to MediumHigh (Confirmatory)
Sensitivity (LOQ) Excellent (< 0.5 ng/mL)Good (< 1.0 ng/mL)Moderate (1-5 ng/mL)Good (< 1.0 ng/mL)
Matrix Effects Low (APCI is robust)High (Ion Suppression risk)LowMedium
Artifact Formation NegligibleNegligibleHigh Risk (In-situ formation)Negligible
Selectivity High (MRM)High (MRM)High (MRM)Superior (Mass Accuracy)
Throughput High (10-15 min run)HighMedium (Longer cooling)Medium
Expert Insight: The Causality of Choice
  • Why LC over GC? NMPEA is thermally stable relative to some nitrosamines, but the phenylethyl group increases the boiling point. GC-MS/MS requires high injector temperatures (230°C+), which can induce in-situ nitrosation if residual nitrites and secondary amines are present in the matrix, leading to false positives . Therefore, LC-MS/MS is the preferred technique for inter-laboratory consistency.

  • Why APCI over ESI? While Electrospray Ionization (ESI) is standard, NMPEA analysis in complex drug matrices often suffers from ion suppression. Atmospheric Pressure Chemical Ionization (APCI) provides a more uniform ionization response and is less susceptible to matrix co-elution, reducing the coefficient of variation (%CV) between labs.

Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate methodology based on sample matrix and regulatory requirements.

MethodSelection Start Start: NMPEA Analysis Request MatrixCheck Is the Matrix Thermally Labile or Containing Residual Nitrites? Start->MatrixCheck Volatile Is NMPEA the only target (High Volatility)? MatrixCheck->Volatile No LCMS_Select Select LC-MS/MS MatrixCheck->LCMS_Select Yes (High Risk) GCMS GC-MS/MS (Headspace or Liquid) *Risk of Artifacts* Volatile->GCMS Yes Volatile->LCMS_Select No Ionization Select Ionization Source LCMS_Select->Ionization APCI APCI (Preferred) Reduced Matrix Effect Ionization->APCI ESI ESI (Alternative) Requires Divert Valve Ionization->ESI Confirmatory Is Mass Resolution Critical (Unknown Interferences)? APCI->Confirmatory ESI->Confirmatory HRMS LC-HRMS (Orbitrap/Q-TOF) Confirmatory->HRMS Yes TripleQuad Triple Quadrupole (QqQ) Quantitation Workhorse Confirmatory->TripleQuad No

Figure 1: Decision matrix for selecting analytical platforms for NMPEA, prioritizing thermal stability and matrix robustness.

Inter-Laboratory Study Protocol (Self-Validating System)

To conduct a robust inter-laboratory study, all participating sites must adhere to a Self-Validating Protocol . This ensures that deviations are due to instrument performance, not operator error.

The "Golden Standard" Protocol (LC-MS/MS)

Target Analyte: N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) Internal Standard (Required): NMPEA-d3 or NMPEA-13C2 (Isotope dilution is mandatory to correct for extraction loss).

Step-by-Step Methodology:
  • Sample Preparation (Solid Phase Extraction - SPE):

    • Rationale: Liquid-Liquid Extraction (LLE) often yields variable recovery across labs due to emulsion formation. SPE provides a standardized, reproducible cleanup.

    • Protocol:

      • Weigh 100 mg of Drug Substance. Dissolve in 5 mL water.

      • Spike with Internal Standard (IS) to final conc. of 10 ng/mL.

      • Condition HLB SPE cartridge (3 mL) with 2 mL Methanol then 2 mL Water.

      • Load sample. Wash with 2 mL 5% Methanol/Water (removes polar interferences).

      • Elute NMPEA with 2 mL 100% Methanol.

      • Evaporate to dryness under N2 stream; reconstitute in 1 mL Mobile Phase A:B (90:10).

  • LC Conditions:

    • Column: Phenyl-Hexyl or C18 (e.g., 100 x 2.1 mm, 1.9 µm). Note: Phenyl-Hexyl offers better selectivity for the phenylethyl moiety of NMPEA.

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 5% B hold for 1 min; ramp to 95% B over 8 min; hold 2 min.

  • MS/MS Parameters (APCI+):

    • Mode: MRM (Multiple Reaction Monitoring).

    • Transitions (Example):

      • Quantifier: m/z 165.1 → 105.1 (Loss of N-NO + methyl).

      • Qualifier: m/z 165.1 → 77.1 (Phenyl cation).

      • Note: Exact transitions must be optimized per instrument.

Sample Workflow Diagram

SamplePrep Sample Drug Substance (100 mg) Dissolve Dissolve in H2O + Internal Standard (d3) Sample->Dissolve SPE_Load SPE Load (HLB Cartridge) Dissolve->SPE_Load Wash Wash (5% MeOH) SPE_Load->Wash Elute Elute (100% MeOH) Wash->Elute Inject LC-MS/MS Injection (APCI Mode) Elute->Inject

Figure 2: Standardized SPE workflow to minimize inter-analyst variability during extraction.

Data Analysis & Acceptance Criteria

For the inter-laboratory study to be valid, participating labs must meet the following performance metrics based on USP <1469> and ICH Q2(R1) guidelines.

Table 2: Validation Metrics for Inter-Lab Study
ParameterAcceptance CriteriaRationale
Linearity (R²) > 0.995Ensures accurate quantitation across the range (0.5 – 100 ng/mL).
Recovery (Accuracy) 70% – 130%Accounts for matrix effects; corrected by Internal Standard.
Precision (Repeatability) RSD < 10% (n=6)Intra-lab consistency check.
Intermediate Precision RSD < 20%Inter-lab consistency check (Reproducibility).
Signal-to-Noise (S/N) > 10:1 at LOQDefines the sensitivity limit.[2]
Ion Ratio Within ±30% of standardConfirms identity (prevents false positives from isobaric interferences).
Handling Inter-Lab Variability

If a laboratory fails to meet the Intermediate Precision (< 20% RSD), the root cause is often:

  • Standard Preparation: Nitrosamine standards are volatile and light-sensitive. Stock solutions must be fresh.

  • Water Quality: Background nitrite in HPLC water can react with amines during extraction. All labs must use 18.2 MΩ·cm water.

References

  • U.S. Food and Drug Administration (FDA). (2024).[3][4][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2).[4] [Link][4]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Questions and answers on Article 5(3). [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Comparative Guide: ESI vs. APCI for N-methyl-N-nitrosobenzeneethanamine (NMPEA) Detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the detection of N-methyl-N-nitrosobenzeneethanamine (NMPEA) , a critical nitrosamine impurity often associated with phenethylamine-derived drug substances.

Executive Summary

For the detection of N-methyl-N-nitrosobenzeneethanamine (NMPEA), APCI (Atmospheric Pressure Chemical Ionization) is generally the superior ionization technique regarding robustness and matrix tolerance, while ESI (Electrospray Ionization) offers potential advantages in absolute sensitivity for ultra-trace analysis, provided that matrix effects are strictly managed.

Physicochemical Context & Ionization Challenges

To understand the divergence in performance, we must analyze the analyte's properties.[1] NMPEA is a semi-volatile, medium-polarity nitrosamine.[1]

  • Analyte: N-methyl-N-nitrosobenzeneethanamine (NMPEA)[2]

  • Molecular Weight: 164.2 g/mol [1]

  • Key Structural Features:

    • Nitroso Group (N-N=O): Electron-withdrawing, significantly reducing the basicity of the amine nitrogen.[1] This makes protonation

      
       difficult in the liquid phase (ESI).[1]
      
    • Phenylethyl Backbone: Increases lipophilicity (LogP ~2.2), making the molecule amenable to gas-phase ionization (APCI).[1]

Structural & Ionization Pathway Diagram

The following diagram illustrates the structural bottlenecks for ionization and how each source overcomes them.

NMPEA_Ionization cluster_ESI ESI (Liquid Phase) cluster_APCI APCI (Gas Phase) NMPEA NMPEA Molecule (Weak Base, Semi-Volatile) ESI_Mech Mechanism: Solution Protonation NMPEA->ESI_Mech APCI_Mech Mechanism: Gas Phase Proton Transfer NMPEA->APCI_Mech ESI_Barrier Barrier: Low Basicity of N-NO group ESI_Mech->ESI_Barrier ESI_Result Result: [M+H]+ (Variable Efficiency) ESI_Barrier->ESI_Result Requires Acidic MP APCI_Adv Advantage: Thermal Energy aids Desolvation APCI_Mech->APCI_Adv APCI_Result Result: [M+H]+ (Robust Signal) APCI_Adv->APCI_Result High Efficiency

Caption: Ionization pathways for NMPEA. APCI leverages thermal energy to vaporize the semi-volatile analyte, facilitating gas-phase proton transfer, whereas ESI struggles with the molecule's weak basicity in the liquid phase.

Technical Comparison: ESI vs. APCI[4][5][6][7][8]

A. Sensitivity and Ionization Efficiency
  • APCI: Nitrosamines are historically difficult to ionize due to the delocalization of the nitrogen lone pair into the nitroso group.[1] APCI operates in the gas phase using a corona discharge.[1][3][4] The high temperature (300°C–500°C) ensures complete vaporization of NMPEA, and the gas-phase proton transfer (from hydronium ions created by the mobile phase) is often more energetic and effective for weak bases than liquid-phase equilibrium.[1]

  • ESI: While ESI is the standard for most pharmaceuticals, it can suffer here.[1] NMPEA may not be fully protonated in the droplet phase.[1] However, modern high-sensitivity ESI sources (e.g., Sciex Turbo V, Waters Z-Spray) can achieve lower Limits of Detection (LOD) simply due to better ion transmission optics, if the mobile phase is optimized (e.g., 0.1% Formic Acid).[1]

B. Matrix Effects (The Deciding Factor)[1]
  • APCI: Significantly more robust against matrix suppression.[1] In the analysis of drug substances (APIs), the high concentration of the API can suppress the signal of trace impurities in ESI.[1] APCI's gas-phase mechanism is less prone to competition for charge on the droplet surface.[1]

  • ESI: Highly susceptible to ion suppression from co-eluting hydrophobic components or excipients.[1]

C. Linearity and Dynamic Range[1][10]
  • APCI: Typically exhibits wider linear dynamic ranges for nitrosamines (e.g., 0.5–100 ng/mL).[1]

  • ESI: Linearity can be compromised at higher concentrations due to saturation of the droplet surface charge.[1]

Summary Data Table
FeatureESI (Electrospray Ionization)APCI (Atmospheric Pressure Chemical Ionization)
Ionization Mechanism Liquid-phase protonation (Soft)Gas-phase proton transfer (Harder)
Sensitivity (LOD) High (0.01 - 0.1 ng/mL) in clean solventModerate to High (0.05 - 0.5 ng/mL)
Matrix Tolerance Low (High suppression risk)High (Preferred for complex matrices)
Thermal Stability Excellent (Ambient temp)Good (NMPEA is stable at APCI temps)
Mobile Phase Req. Requires acid (Formic/Acetic)Flexible, tolerates higher flow rates
Key Risk Signal suppression by APIThermal degradation (rare for NMPEA)

Validated Experimental Protocol (APCI Preferred)

This protocol is designed for the detection of NMPEA in a drug substance matrix using LC-MS/MS with APCI.[1]

Reagents & Standards
  • Analyte: NMPEA Reference Standard.[1]

  • Internal Standard (IS): NMPEA-d3 or NDMA-d6 (if specific IS unavailable).

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid.

LC-MS/MS Conditions[10][11][12]

1. Liquid Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex), 3.0 x 100 mm, 2.5 µm.[1]

    • Rationale: The T3 bonding technology provides superior retention for polar nitrosamines while handling the aromaticity of NMPEA.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][5]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5% -> 95% B (Elution of NMPEA ~4-5 min)

    • 6-8 min: 95% B (Wash)

    • 8-8.1 min: 95% -> 5% B

2. Mass Spectrometry (APCI Source):

  • Mode: Positive Ion Mode (APCI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)[1][6][7]

  • Source Temperature: 400°C (Critical for volatilization)[1][3]

  • Corona Current: 4–5 µA[1]

  • Curtain Gas: 30 psi

3. MRM Transitions (NMPEA):

  • Precursor Ion: m/z 165.1

    
    [1]
    
  • Quantifier Ion: m/z 105.1 (Loss of N-NO and methyl amine, formation of phenethyl cation)

  • Qualifier Ion: m/z 91.1 (Tropylium ion, characteristic of benzyl/phenethyl groups)[1]

Workflow Diagram

Protocol_Workflow cluster_Detection Detection Phase Start Sample Preparation (Dissolve API in MeOH/Water) Extract Liquid-Liquid Extraction (Optional) or Direct Injection Start->Extract Sep UHPLC Separation (C18 Column, HSS T3) Extract->Sep Source APCI Source (Temp: 400°C, Corona: 5µA) Sep->Source MS MS/MS (MRM) 165.1 -> 105.1 / 91.1 Source->MS Data Quantitation (Linearity r > 0.995) MS->Data

Caption: Step-by-step analytical workflow for NMPEA detection using APCI-LC-MS/MS.[6][8][9][10][11]

Conclusion & Expert Recommendation

For the specific analysis of N-methyl-N-nitrosobenzeneethanamine (NMPEA) :

  • Primary Choice (Robustness): Use APCI .[1][3][4] The presence of the aromatic ring and the semi-volatile nature of NMPEA make it an ideal candidate for APCI.[1] This mode minimizes the risk of false negatives caused by ion suppression from the drug matrix, which is the most common failure mode in impurity profiling.[1]

  • Secondary Choice (Sensitivity): Use ESI only if you are analyzing "clean" samples (e.g., water analysis or solvent checks) where matrix interference is negligible, and you require sub-ppt detection limits.[1]

Final Verdict: Adopt the APCI workflow for pharmaceutical impurity profiling to ensure regulatory compliance (FDA/EMA) and method transferability.

References

  • US FDA. Control of Nitrosamine Impurities in Human Drugs.[1] Guidance for Industry.[1][7] Available at: [Link][1]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1] Available at: [Link][1][11]

  • Chang, S.H., et al. (2020).[1] A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans.[1] Journal of Food and Drug Analysis.[1] Available at: [Link]

  • Schmidtsdorff, S., & Schmidt, A.H. (2019).[1] Simultaneous detection of nitrosamines in sartans by SFC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[1][12] (Contextual citation for APCI usage in sartan impurities).

Sources

Accuracy and precision of analytical methods for nitrosamine impurity testing

Author: BenchChem Technical Support Team. Date: February 2026

Precision in Practice: A Comparative Guide to Analytical Methods for Nitrosamine Impurity Testing

Executive Summary: The Analytical Imperative

The detection of N-nitrosamines in pharmaceutical products is not merely a compliance checkbox; it is a critical safety barrier.[1][2] Since the 2018 discovery of N-nitrosodimethylamine (NDMA) in valsartan, the regulatory landscape has shifted from reactive testing to proactive risk assessment (ICH M7).

As a Senior Application Scientist, I have observed that the "best" method is rarely a binary choice between LC and GC. It is a function of analyte volatility, thermal stability, and matrix complexity. This guide objectively compares the three dominant analytical architectures—LC-MS/MS , GC-MS/MS , and HRMS —providing actionable protocols and performance data to empower your method development strategy.

Part 1: Method Selection Strategy

The choice of instrumentation must be driven by the physicochemical properties of the specific nitrosamine and the drug substance.[3]

Decision Matrix: Selecting the Right Architecture

NitrosamineMethodSelection Start Start: Analyte & Matrix Assessment TargetType Target: Known vs. Unknown? Start->TargetType Volatility Is the Nitrosamine Volatile? (e.g., NDMA, NDEA) ThermalStability Is the API/Matrix Thermally Stable? Volatility->ThermalStability Yes LCMS Method B: LC-MS/MS (APCI/ESI) (Gold Standard for unstable/non-volatiles) Volatility->LCMS No (e.g., NDSRIs) GCMS Method A: HS-GC-MS/MS (High Sensitivity for Volatiles) ThermalStability->GCMS Yes (Stable) ThermalStability->LCMS No (Risk of in-situ formation) TargetType->Volatility Known Targets HRMS Method C: LC-HRMS (Orbitrap/Q-TOF) (Screening/Unknowns/NDSRIs) TargetType->HRMS Unknown/NDSRIs

Figure 1: Strategic decision tree for selecting the appropriate analytical platform based on analyte properties and matrix risks.

Part 2: Deep Dive – LC-MS/MS (The Gold Standard)

Why it wins: Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS) is the industry workhorse. It avoids the thermal degradation issues of GC and covers a broader range of nitrosamines, including complex Nitrosamine Drug Substance Related Impurities (NDSRIs).

Critical Causality: Ionization Source Selection
  • ESI (Electrospray Ionization): Common, but prone to matrix suppression.

  • APCI (Atmospheric Pressure Chemical Ionization): Preferred. Nitrosamines are small molecules; APCI often provides better ionization efficiency for non-polar nitrosamines and is less susceptible to matrix effects than ESI.

Protocol: High-Sensitivity LC-MS/MS Workflow

This protocol is a self-validating system designed to meet FDA/EMA limits (26.5 ng/day).

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Objective: Remove API to prevent source contamination and ion suppression.

    • Step: Dissolve 100 mg Drug Product in water. Load onto an HLB (Hydrophilic-Lipophilic Balanced) cartridge.

    • Wash: 5% Methanol in water (removes salts/polar interferences).

    • Elute: 100% Methanol (elutes nitrosamines).

    • Why: Direct injection often fouls the source; SPE concentrates the analyte 10x.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.9 µm). High surface area is required for retention of small polar nitrosamines like NDMA.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: Steep gradient (5% B to 95% B in 10 min) to elute diverse NDSRIs.

  • MS/MS Parameters (MRM Mode):

    • Monitor two transitions per analyte (Quantifier and Qualifier).

    • Example (NDMA): Precursor 75.0 → Product 43.1 (Quant), 75.0 → 58.1 (Qual).

    • Divert Valve: Divert flow to waste during API elution window to protect the MS.

Part 3: Deep Dive – GC-MS/MS (The Volatile Specialist)

Why it wins: For small, volatile nitrosamines (NDMA, NDEA), Headspace GC-MS/MS offers superior cleanliness. By analyzing the gas phase, you leave the non-volatile API matrix behind, virtually eliminating matrix effects.

The "Thermal Trap" (Scientific Integrity Warning):

  • Risk: In-situ formation. If the sample contains residual nitrite and secondary amines (e.g., Ranitidine), the heat of the GC injection port can create NDMA during analysis, leading to false positives.[4]

  • Solution: Use LC-MS/MS for thermally unstable matrices.

Protocol: Headspace GC-MS/MS
  • Sample Prep:

    • Dissolve/suspend API in a high-boiling solvent (e.g., NMP or DMSO).

    • Add Internal Standard (d6-NDMA).

  • Headspace Conditions:

    • Incubation: 15 min at 80°C (Balance sensitivity vs. degradation risk).

  • GC Parameters:

    • Column: Wax-based column (e.g., DB-WAX) for polarity separation.

    • Carrier Gas: Helium @ 1 mL/min.

  • MS Detection:

    • Electron Impact (EI) or Chemical Ionization (CI). CI (Methane/Ammonia) is softer and can improve selectivity for specific nitrosamines.

Part 4: Comparative Performance Analysis

The following data summarizes typical validation performance metrics observed in high-compliance laboratories (based on USP <1469> and FDA Method validations).

FeatureLC-MS/MS (APCI) HS-GC-MS/MS HRMS (Orbitrap/Q-TOF)
Primary Application Universal (Volatiles + NDSRIs)Volatiles (NDMA, NDEA)Screening / Unknown Identification
Sensitivity (LOQ) Excellent (0.1 - 1.0 ppb )Good (1.0 - 5.0 ppb)Moderate (5.0 - 10.0 ppb)
Accuracy (Recovery) 90% - 110%85% - 115%80% - 120%
Precision (%RSD) < 5%< 8%< 10%
Selectivity High (MRM transitions)High (Chromatographic resolution)Ultra-High (Exact Mass < 5ppm)
Risk Factor Ion Suppression (Matrix)Thermal Degradation (In-situ)Lower Sensitivity than TQ
Throughput Medium (requires column wash)High (minimal carryover)Low (complex data processing)

Part 5: Analytical Workflow Visualization

The following diagram illustrates the self-validating workflow for LC-MS/MS analysis, highlighting critical quality control checkpoints.

LCMSWorkflow Sample Sample Weighing (API/Drug Product) IS Add Internal Standard (d6-NDMA) Sample->IS Extract Extraction/Dissolution (Water/Methanol) IS->Extract SPE SPE Cleanup (Remove Matrix) Extract->SPE LC LC Separation (C18 Column) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Quant/Qual Ratio) MS->Data Data->Sample Fail: IS Recovery < 80%

Figure 2: LC-MS/MS analytical workflow with integrated Internal Standard (IS) quality control loop.

References

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. [Link][1][5]

  • Agilent Technologies. (2020). Analysis of Nitrosamine Impurities in Sartan Drugs by GC-MS/MS. [Link]

  • Waters Corporation. (2020). Determination of Nitrosamine Impurities in Ranitidine by LC-MS/MS. [Link]

Sources

Safety Operating Guide

Benzeneethanamine, N-methyl-N-nitroso- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a definitive, operational standard for the disposal of N-methyl-N-nitroso-benzeneethanamine (also known as N-nitroso-N-methyl-2-phenylethylamine or NMPEA).

This protocol is designed for research laboratories and pharmaceutical development facilities. It prioritizes personnel safety and regulatory compliance, adhering to principles established by the National Institutes of Health (NIH) and the International Agency for Research on Cancer (IARC).

Part 1: Immediate Safety & Hazard Profile

WARNING: High-Potency Carcinogen N-methyl-N-nitroso-benzeneethanamine is a nitrosamine.[1][2][3] Nitrosamines are classified as Cohort of Concern compounds under ICH M7 due to their potent mutagenic and carcinogenic properties.

Parameter Critical Data
CAS Number 13256-11-6
Hazard Class Carcinogen (Cat 1B), Acute Toxicity (Oral/Dermal), Skin Corrosive.
Primary Route of Entry Inhalation, Skin Absorption, Ingestion.
Required PPE Respiratory: N95 minimum; P100 or SCBA for spills.Dermal: Double Nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves.Eye: Chemical splash goggles + Face shield.
Engineering Control MANDATORY: Handle only inside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

Part 2: Strategic Disposal Framework

Disposal strategies are bifurcated based on the quantity and state of the waste.

  • Pathway A (Bulk Waste): For expired stocks, pure substance, or concentrated solutions (>10 mL). Method: High-Temperature Incineration.[3]

  • Pathway B (Residues & Spills): For glassware decontamination, trace spills, or dilute aqueous waste. Method: Chemical Reductive Deactivation (Al-Ni Alloy).

Decision Logic Diagram

DisposalLogic Start Waste Identification: N-methyl-N-nitroso-benzeneethanamine StateCheck Determine Waste State Start->StateCheck Bulk Bulk / Concentrated (>10 mL or Pure Solid) StateCheck->Bulk Trace Trace / Glassware / Spills (<10 mL or Dilute) StateCheck->Trace Incineration PATHWAY A: High-Temp Incineration (Licensed Facility) Bulk->Incineration Preferred Deactivation PATHWAY B: Chemical Deactivation (Al-Ni Alloy Reduction) Trace->Deactivation Verify Verify pH > 10 & Absence of Nitrosamine Deactivation->Verify Disposal Dispose as Non-Carcinogenic Chemical Waste Verify->Disposal

Figure 1: Decision matrix for selecting the appropriate disposal pathway based on waste volume and concentration.

Part 3: Detailed Operational Protocols

Protocol A: High-Temperature Incineration (Bulk Waste)

Primary method for pure stocks and concentrated solutions.

Mechanism: Thermal oxidation at >1000°C breaks the N-N bond, converting the compound into CO₂, H₂O, and NOₓ (scrubbed).

  • Segregation: Do not mix with oxidizers or acids.

  • Container: Use a high-density polyethylene (HDPE) or amber glass container.

  • Labeling:

    • Label clearly: "Hazardous Waste - Carcinogenic Nitrosamine."

    • List constituents: "N-methyl-N-nitroso-benzeneethanamine in [Solvent]."[1]

  • Transfer: Hand off to a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors). Ensure the facility uses an incinerator equipped with an afterburner and scrubber.[4]

Protocol B: Chemical Reductive Deactivation (In-Lab)

Strictly for glassware rinsing, surface decontamination, and small-volume spill cleanup.

Scientific Basis: The most robust method for destroying nitrosamines in the laboratory is reduction using Aluminum-Nickel (Al-Ni) alloy in an alkaline solution . This method, validated by Lunn and Sansone (NIH), reduces the nitrosamine to the corresponding amine and ammonia.

  • Note: Acidic degradation (HBr/Acetic Acid) is not recommended as a primary method due to the risk of reversible reformation of the nitrosamine if conditions change.

Reagents Required:

  • Sodium Hydroxide (NaOH) solution (approx. 2 M).

  • Aluminum-Nickel alloy powder (50:50).

  • Ethanol (if the nitrosamine is in organic solvent).

Step-by-Step Procedure:

  • Preparation:

    • Perform all work in a fume hood.

    • If the waste is aqueous, adjust pH to >10 using NaOH pellets.

    • If the waste is in organic solvent (e.g., DCM, Methanol), add an equal volume of 2 M NaOH.

  • Reaction:

    • Add Aluminum-Nickel alloy powder to the solution.[5][6] Use approximately 10 grams of alloy per gram of nitrosamine suspected.

    • Caution: The reaction produces Hydrogen gas (H₂). Ensure no ignition sources are present.[7]

    • Stir the mixture slowly. The reaction is exothermic; if it boils, cool in an ice bath.

    • Allow the mixture to stir for 24 hours .

  • Filtration & Neutralization:

    • Filter the mixture through a pad of Celite to remove the residual metal sludge.

    • Safety Note: The residual Nickel is potentially pyrophoric. Keep the filter cake wet and dispose of it as hazardous metal waste.

    • Neutralize the filtrate with dilute Hydrochloric Acid (HCl) carefully.

  • Validation:

    • The resulting solution contains N-methyl-2-phenylethylamine (the parent amine). While not a carcinogen, it is a chemical irritant.

    • Dispose of the neutralized liquid as standard organic solvent waste.

Chemical Pathway Diagram:

ChemicalDestruction Nitrosamine N-methyl-N-nitroso- benzeneethanamine (Carcinogen) Intermediate Reduction Intermediate Nitrosamine->Intermediate Reduction Reagents + Al-Ni Alloy + NaOH (aq) Reagents->Intermediate Products N-methyl-2-phenylethylamine (Amine) + NH3 Intermediate->Products - H2O

Figure 2: Reductive destruction pathway converting the carcinogenic nitrosamine into its corresponding secondary amine.[3]

Part 4: Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate: Clear the immediate area.

  • Isolate: Close lab doors and post "Do Not Enter" signage.

  • PPE Up: Don Tyvek suit, double gloves, and full-face respirator.

  • Absorb: Cover spill with a 1:1 mixture of soda ash and absorbent clay (kitty litter).

  • Deactivate Surface: After removing the solid waste, scrub the surface with a solution of sulfamic acid (10% in water) or the Al-Ni/NaOH mixture described above to destroy trace residues.

Part 5: Regulatory Compliance (RCRA)

In the United States, waste classification is governed by the Resource Conservation and Recovery Act (RCRA).

  • Waste Code: While N-methyl-N-nitroso-benzeneethanamine is not explicitly listed as a "P-listed" waste (like N-Nitrosodimethylamine, P082), it exhibits the characteristic of Toxicity .

  • Recommendation: Manage as RCRA Hazardous Waste .

  • Labeling: Must be labeled as "Hazardous Waste" with the specific chemical name.[8] Do not use generic labels like "Organic Waste."

References

  • Lunn, G., & Sansone, E. B. (1988). Reductive destruction of N-nitrosamines in laboratory waste.[5] Journal of Chemical Education.

  • International Agency for Research on Cancer (IARC). (1978). Some N-Nitroso Compounds.[1][2][4][5][8][9][10][11][12] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 17.

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory.[13][14] Wiley-Interscience. (Standard reference for Al-Ni reduction protocols).

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes.

Sources

Operational Safety Guide: Handling Benzeneethanamine, N-methyl-N-nitroso- (CAS 13256-11-6)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Benzeneethanamine, N-methyl-N-nitroso- (Synonyms: N-Nitroso-N-methyl-2-phenylethylamine, N-Methyl-N-nitroso-2-phenylethylamine) belongs to the N-nitrosamine class.[1]

The Core Hazard: Like many nitrosamines, this compound must be treated as a high-potency carcinogen and mutagen .[1] It is an alkylating agent capable of modifying DNA. Unlike acute toxins where effects are immediate, the danger here is insidious; poor handling today results in oncogenic events years later.

Operational Mandate:

  • Zero Skin Contact: Nitrosamines can permeate standard laboratory gloves.

  • Zero Inhalation: Volatility is low to moderate, but aerosols/vapors are potent.

  • Containment: All work must occur within a certified Chemical Fume Hood or Glovebox.

Part 2: Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Containment Class II Biological Safety Cabinet (Type B2) or Chemical Fume Hood Hard-ducted exhaust is required. Recirculating hoods with carbon filters are insufficient unless specifically rated for nitrosamine breakthrough, which is rare.
Secondary Containment Spill Trays (Polypropylene or Stainless Steel)The compound is likely a liquid/oil. A tray ensures that a spill does not contaminate the hood airfoil or sash track.
Atmosphere Negative Pressure Lab Ensure the lab is under negative pressure relative to the corridor to prevent drift in case of containment breach.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide insufficient protection against direct contact with nitrosamines. The lipophilic nature of the phenethyl group facilitates rapid permeation through thin rubber.

Glove Selection Protocol
Glove TypeRoleMaterial SpecificationProtocol
Primary Barrier (Inner) Chemical Resistant Laminate Silver Shield® / 4H® (EVOH/PE Laminate) MANDATORY for handling neat compound. These offer >480 min breakthrough time for most nitrosamines.
Secondary Barrier (Outer) Sacrificial Layer Nitrile (Minimum 5 mil) Worn over the laminate glove. Provides dexterity and grip (laminates are slippery) and protects the inner glove from abrasion.
Incidental Contact Only Double Nitrile Nitrile (Total thickness >10 mil) Only permitted for handling dilute solutions (<0.1%). If splashed, change immediately.
Body & Respiratory Protection
  • Body: Tyvek® lab coat or sleeve covers are superior to cotton. Cotton absorbs and holds the carcinogen against your clothes/skin.

  • Eyes: Chemical splash goggles (ventless or indirect vent). Safety glasses are insufficient for liquid manipulation.

  • Respiratory: If working outside a hood (Emergency Only): Full-face respirator with P100/OV (Organic Vapor) cartridges.

Part 4: Operational Workflow (Visualization)

The following diagram illustrates the "Cradle-to-Grave" workflow for a single aliquot. This strictly enforces the segregation of the carcinogen from the general lab environment.

NitrosamineWorkflow cluster_safety Critical Safety Zone (Fume Hood) Storage 1. Cold Storage (Double Containment) Transport 2. Transport (Sealed Secondary Container) Storage->Transport Retrieve Hood 3. Fume Hood Entry (Check Airflow) Transport->Hood Transfer PPE 4. Don PPE (Laminate + Nitrile) Hood->PPE Pre-Work Check Handling 5. Manipulation (Weighing/Reaction) PPE->Handling Execute Waste 6. Waste Segregation (P-List Protocol) Handling->Waste Solid/Liquid Separation

Figure 1: Safe handling workflow ensuring the carcinogen never leaves containment without being sealed or neutralized.

Part 5: Detailed Handling Protocols

Weighing & Transfer
  • The Problem: Static electricity can cause solid/oily nitrosamines to "jump" or spread.

  • The Solution:

    • Place a disposable balance draft shield or a simple box inside the fume hood. Do not weigh on the open bench.

    • Cover the balance pan with a pre-weighed piece of aluminum foil or weighing paper.

    • After weighing, the foil/paper goes with the compound into the reaction vessel. This eliminates the "scraping" step which generates aerosols.

Decontamination (The "Kill" Step)
  • Warning: Chemical destruction of nitrosamines is hazardous. The safest method for bulk waste is commercial incineration . Use the following only for surface decontamination of spills or glassware.

  • Deactivation Solution: Hydrobromic Acid (HBr) in Glacial Acetic Acid (1:1 mixture) or strong UV light (254 nm).

    • Mechanism:[2][3][4][5] Denitrosation.[6] The acid cleaves the N-NO bond.

    • Procedure: Apply solution to contaminated surface. Allow 30 minutes contact time. Neutralize with Sodium Bicarbonate before cleanup.

    • Caution: This reaction generates NO/NOx gas (toxic). Must be done in a hood.

Waste Disposal
  • Segregation: Do not mix with general organic solvents.

  • Labeling: Clearly tag as "CARCINOGEN: NITROSAMINE WASTE" .

  • Container: Glass or Polyethylene (HDPE). Avoid metal cans if using acid deactivators.

Part 6: Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Exposure Wash for 15 minutes. Use soap and water. Do NOT use alcohol/solvents (increases skin permeability).Seek medical surveillance. Document exposure in EHS log.
Eye Exposure Flush for 15 minutes. Hold eyelids open.Transport to ER immediately.
Spill (>5 mL) Evacuate the area. Do not attempt cleanup alone.Contact HazMat team. Use Silver Shield gloves for cleanup.

References

  • National Institutes of Health (NIH) / PubChem. Benzeneethanamine, N-methyl-N-nitroso- (Compound Summary). [Link]

  • Occupational Safety and Health Administration (OSHA). Nitrosamines (Carcinogen Standards). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Chapter 6: Working with Chemicals of High Toxicity). [Link]

  • Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. (Specific protocols for Nitrosamine degradation using HBr/Acetic Acid). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.